3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
5-tert-butyl-2-(3-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-6-5-7-11(8-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYDGSYHOOCUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426853 | |
| Record name | 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898537-77-4 | |
| Record name | 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. 5-aminopyrazole scaffolds are crucial building blocks in medicinal chemistry, known for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This document outlines a detailed synthetic protocol, presents key analytical data in a structured format, and includes workflow diagrams to illustrate the synthetic and characterization processes. The information herein is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological and biological activities.[4][5] The functionalization of the pyrazole core has led to the development of numerous FDA-approved drugs.[6] In particular, 5-aminopyrazole derivatives serve as versatile intermediates for the synthesis of various fused heterocyclic systems with significant therapeutic potential.[1][3] The title compound, this compound, is a novel derivative designed to explore new structure-activity relationships within this promising class of molecules. This guide details a proposed synthetic route and the analytical methods for its full characterization.
Synthesis
The synthesis of this compound can be achieved through a cyclization reaction between m-tolylhydrazine and 4,4-dimethyl-3-oxopentanenitrile. This method is adapted from established procedures for the synthesis of similar 5-aminopyrazole derivatives.[7]
Experimental Protocol
Materials:
-
m-tolylhydrazine hydrochloride
-
4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)
-
Ethanol
-
Triethylamine or a similar base
-
Hydrochloric acid (for salt formation, if needed for purification)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of m-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add 4,4-dimethyl-3-oxopentanenitrile (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on analogous compounds reported in the literature.[6][7][8]
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | tert-Butyl protons (singlet, ~1.3 ppm, 9H), tolyl methyl protons (singlet, ~2.4 ppm, 3H), pyrazole C4-H (singlet, ~5.5-6.0 ppm, 1H), amino protons (broad singlet, exchangeable with D₂O, ~3.5-5.0 ppm, 2H), aromatic protons of the tolyl group (multiplet, ~7.0-7.5 ppm, 4H). |
| ¹³C NMR | tert-Butyl methyl carbons (~30 ppm), tert-butyl quaternary carbon (~32 ppm), tolyl methyl carbon (~21 ppm), pyrazole C4 (~85-95 ppm), aromatic carbons (~115-140 ppm), pyrazole C5 (~148-155 ppm), pyrazole C3 (~160 ppm). |
| FT-IR (cm⁻¹) | N-H stretching (broad, ~3200-3400), C-H stretching (~2850-3000), C=N stretching (~1610), C=C stretching (~1500-1580). |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₉N₃. |
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | To be determined experimentally |
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.
Caption: General workflow for the characterization of a novel chemical compound.
Potential Applications and Future Directions
Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities.[1] They have been investigated for their potential as:
Future research on this compound could involve screening for these biological activities to determine its therapeutic potential. Further derivatization of the 5-amino group could also lead to the discovery of novel compounds with enhanced potency and selectivity. The detailed synthetic and characterization data provided in this guide will facilitate such future investigations.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine (CAS Number: 898537-77-4). Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol for analogous compounds and presents predicted spectroscopic data based on structurally similar molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyrazole derivatives.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.0 | m | 4H | Ar-H (m-tolyl) |
| ~5.7 | s | 1H | H-4 (pyrazole) |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~2.3 | s | 3H | Ar-CH₃ (m-tolyl) |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C-3 (pyrazole) |
| ~149 | C-5 (pyrazole) |
| ~139 | C-Ar (ipso, m-tolyl) |
| ~138 | C-Ar (ipso, m-tolyl) |
| ~129 | C-Ar (m-tolyl) |
| ~125 | C-Ar (m-tolyl) |
| ~122 | C-Ar (m-tolyl) |
| ~119 | C-Ar (m-tolyl) |
| ~90 | C-4 (pyrazole) |
| ~32 | C (CH₃)₃ |
| ~30 | C(C H₃)₃ |
| ~21 | Ar-CH₃ |
Table 3: Predicted IR and MS Data
| Spectroscopic Technique | Predicted Values |
| IR (cm⁻¹) | 3400-3200 (N-H stretch), 2960-2870 (C-H stretch, alkyl), 1620-1580 (C=N, C=C stretch), 1500-1400 (Aromatic C=C stretch) |
| Mass Spectrometry (EI) | m/z (%): 229 [M]⁺, 214 [M-CH₃]⁺, 172 [M-C(CH₃)₃]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a well-established procedure for the formation of 1,3,5-substituted pyrazoles. The following protocol is based on the common synthetic route involving the condensation of a hydrazine with a β-ketonitrile.
Synthesis of this compound
The primary method for synthesizing this class of compounds is the reaction of the appropriately substituted phenylhydrazine hydrochloride with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylhydrazine hydrochloride (1.0 equivalent) and pivaloylacetonitrile (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (NMR, IR, and MS) as outlined in the predicted data tables.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Disclaimer: The spectroscopic data presented in this document are predicted based on analogous compounds and should be confirmed with experimental data. The provided synthesis protocol is a general guideline and may require optimization for specific laboratory conditions.
Crystal structure analysis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
A Technical Guide to the Crystal Structure of Pyrazol-5-Amine Derivatives
Document ID: TG-CS-20251226-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the crystal structure analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , a structural analogue of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. Specific crystallographic data for the m-tolyl derivative was not publicly available at the time of this writing. The data and methodologies presented herein are sourced from the published analysis of its nitro-substituted counterpart and serve as a representative example for this class of compounds[1][2].
Abstract
This document provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a substituted pyrazol-5-amine derivative. It includes detailed experimental protocols for synthesis, crystallization, and data collection. Quantitative crystallographic data, including unit cell parameters, bond lengths, and bond angles, are summarized for reference. The molecular and supramolecular structures are discussed, highlighting key intermolecular interactions that govern the crystal packing. This guide is intended to provide researchers with a detailed framework for understanding the solid-state properties of this important heterocyclic scaffold.
Molecular Structure and Conformation
The analyzed compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, consists of a pyrazole ring substituted with a 3-nitrophenyl group at the N1 position, an amino group at C5, and a tert-butyl group at C3[1]. A critical conformational feature is the dihedral angle between the pyrazole and the phenyl rings, which is 50.61 (6)°[1][2]. This significant twist indicates a non-planar arrangement between the two aromatic systems. Furthermore, the nitro group is twisted out of the plane of the phenyl ring by 6.8 (7)°[1][2].
Data Presentation
The crystallographic data and structure refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₃H₁₆N₄O₂[1] |
| Formula Weight (Mᵣ) | 260.30[1] |
| Crystal System | Monoclinic[1][2] |
| Space Group | P2₁/c[2] |
| a (Å) | 11.9421 (14)[1][2] |
| b (Å) | 9.6419 (11)[1][2] |
| c (Å) | 11.7694 (13)[1][2] |
| α (°) | 90 |
| β (°) | 93.504 (2)[1][2] |
| γ (°) | 90 |
| Volume (V) (ų) | 1352.6 (3)[1][2] |
| Z | 4[1][2] |
| Temperature (K) | 298[1][2] |
| Radiation, λ (Å) | Mo Kα, 0.71073[2] |
| Density (calculated) (Mg m⁻³) | 1.278[2] |
| Absorption Coefficient (μ) (mm⁻¹) | 0.09[1][2] |
| F(000) | 552[2] |
| Crystal Size (mm) | 0.46 × 0.36 × 0.32[1] |
| Reflections Collected | 14529[1][2] |
| Independent Reflections | 2486[1][2] |
| R_int | 0.044[1] |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.115[1] |
| Goodness-of-fit (S) | 1.05[1] |
Experimental Protocols
Synthesis and Crystallization
The title compound was synthesized and purified, resulting in a yellow solid. Crystals suitable for single-crystal X-ray diffraction were obtained via slow diffusion of pentane into a solution of the compound in dichloromethane (CH₂Cl₂)[1].
X-ray Data Collection and Processing
Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer[1]. The data were processed using the SAINT software package[1].
Structure Solution and Refinement
The crystal structure was solved and refined using the SHELXTL software package[1]. Hydrogen atoms were treated with a mixture of independent and constrained refinement. The final refinement converged with R-factors of R1 = 0.040 and wR2 = 0.115 for reflections with I > 2σ(I)[1].
Visualizations
Experimental Workflow
The following diagram outlines the logical workflow from chemical synthesis to the final structural analysis.
Caption: Workflow from synthesis to final crystallographic data.
Supramolecular Interactions
In the crystal, molecules are linked by intermolecular hydrogen bonds of the types N—H···N and N—H···O, which form sheets in the bc plane. Additionally, weak C—H···N interactions are observed, further stabilizing the crystal packing[1][2]. The diagram below illustrates these key non-covalent interactions that define the supramolecular assembly.
Caption: Logical representation of key intermolecular hydrogen bonds.
References
Physical and chemical properties of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole-based compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 898537-77-4 | |
| Molecular Formula | C₁₄H₁₉N₃ | |
| Molecular Weight | 229.32 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Room Temperature | |
| IUPAC Name | 3-(tert-butyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
| InChI Code | 1S/C14H19N3/c1-10-6-5-7-11(8-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |
| InChI Key | YDYDGSYHOOCUPO-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of this compound can be envisioned through the reaction of m-tolylhydrazine with pivaloylacetonitrile.
Solubility profile of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the solubility characteristics of the novel pyrazole derivative, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and provides a representative solubility profile based on structurally similar pyrazole compounds. Furthermore, this guide outlines a standardized experimental protocol for determining aqueous and non-aqueous solubility, and presents a logical workflow for solubility assessment. Recognizing the therapeutic potential of pyrazole scaffolds, a representative signaling pathway commonly modulated by such compounds is also illustrated to provide context for its potential applications in drug discovery.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Their metabolic stability and versatile chemical nature allow for the fine-tuning of physicochemical properties, including solubility, which is a critical determinant of a drug candidate's bioavailability and overall developability.[1] this compound is a substituted pyrazole that holds potential for further development as a therapeutic agent. Understanding its solubility in common laboratory solvents is a fundamental first step in its preclinical evaluation.
Solubility Profile
Data Presentation
The following table summarizes the qualitative and predicted solubility of this compound in a range of common laboratory solvents. The qualitative data is derived from solvents used in the synthesis and purification of analogous compounds, suggesting at least partial solubility.[3][4][5] The predicted solubility is based on the general behavior of substituted pyrazole derivatives which tend to be more soluble in organic solvents than in water.[1]
| Solvent | Type | Predicted Solubility | Qualitative Evidence from Analogs |
| Water | Aqueous | Low | Insoluble |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low | Likely Insoluble |
| Methanol (MeOH) | Polar Protic | High | Soluble[5] |
| Ethanol (EtOH) | Polar Protic | High | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | High | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Soluble |
| Dichloromethane (DCM) | Non-Polar | High | Soluble[3] |
| Ethyl Acetate (EtOAc) | Moderately Polar | High | Soluble[3][4] |
| Hexanes | Non-Polar | Low to Moderate | Likely Soluble |
Note: This data is intended as a guideline. Experimental verification is crucial for accurate solubility determination.
Experimental Protocols
A standardized experimental protocol for determining the thermodynamic solubility of a compound is essential for reproducible results. The following outlines a general method for such a determination.
Methodology for Thermodynamic Solubility Assessment
This protocol is a general guideline for determining the equilibrium solubility of a test compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, methanol, DMSO)
-
2 mL screw-cap vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a highly solubilizing solvent like DMSO (e.g., 10 mg/mL). This will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Dilution and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the compound in the supernatant by comparing the peak area to a standard curve generated from the stock solution.
-
Calculation: Calculate the solubility in the desired units (e.g., µg/mL or µM) based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Screening
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity in a drug discovery setting.
Caption: A generalized workflow for experimental solubility determination.
Representative Signaling Pathway for Pyrazole Derivatives
Many pyrazole-containing molecules are developed as kinase inhibitors.[6][7] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for such inhibitors in cancer therapy. The diagram below illustrates a simplified version of this pathway, indicating a potential point of intervention for a pyrazole-based inhibitor.
Caption: A simplified MAPK/ERK signaling pathway with a potential point of inhibition.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its likely solubility profile based on qualitative evidence and the behavior of similar chemical structures. The outlined experimental protocol offers a robust method for obtaining precise solubility measurements, which are critical for advancing this compound through the drug discovery and development pipeline. The contextualization of its potential role as a kinase inhibitor highlights the importance of such fundamental physicochemical characterization in the broader scope of therapeutic development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential | Bentham Science [benthamscience.com]
A Technical Guide to the Synthesis of 1,3,5-Substituted Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles, particularly those with substitution at the 1, 3, and 5 positions, represent a privileged scaffold in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore in numerous biologically active compounds, including well-known drugs such as the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant. The versatile nature of the pyrazole ring allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining 1,3,5-substituted pyrazole amines, complete with detailed experimental protocols, quantitative data, and graphical representations of key reaction pathways and biological mechanisms.
Core Synthetic Methodologies
The synthesis of 1,3,5-substituted pyrazoles and their amino-functionalized derivatives can be broadly categorized into three main approaches: cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. Each of these strategies offers distinct advantages in terms of substrate scope, regioselectivity, and operational simplicity.
Knorr Pyrazole Synthesis and Related Cyclocondensations
The Knorr pyrazole synthesis is a classical and widely employed method that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2] When unsymmetrical 1,3-dicarbonyl compounds are used, the regioselectivity of the initial nucleophilic attack by the hydrazine can be influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction pH.[1]
A variation of this method utilizes β-ketoesters, which react with hydrazines to form pyrazolones. These products exist in tautomeric forms, with the enol tautomer often being the major species, which contributes to the aromaticity of the pyrazole ring.[4]
Logical Workflow for Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions provide a powerful and versatile route to five-membered heterocycles, including pyrazoles.[5] This approach typically involves the reaction of a nitrile imine, as the 1,3-dipole, with an alkene or alkyne dipolarophile.[6] Nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base, or by the oxidation of aldehyde hydrazones.[6] The reaction with alkynes directly affords pyrazoles, while the cycloaddition with alkenes yields pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.[6] This method offers a high degree of control over the substitution pattern of the resulting pyrazole.
Reaction Scheme for 1,3-Dipolar Cycloaddition
Caption: Synthetic pathway via 1,3-dipolar cycloaddition.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single pot to form a product that incorporates portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted pyrazoles.[7][8] These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[8] A common MCR approach for 1,3,5-substituted pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[7][9]
Quantitative Data on Synthetic Methods
The following tables summarize the reaction conditions and yields for the synthesis of various 1,3,5-substituted pyrazoles and their precursors using the methodologies described above.
Table 1: Knorr Pyrazole Synthesis and Related Cyclocondensations
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1h | High | [4] |
| Acetylacetone | Phenylhydrazine | Acetic acid | Reflux, 1h | Not specified | [1] |
| Ethyl acetoacetate | Phenylhydrazine | nano-ZnO | Not specified | 95% | [10] |
Table 2: 1,3-Dipolar Cycloaddition Reactions
| Hydrazone/Hydrazonoyl Halide | Dipolarophile | Base/Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde hydrazone | Acetylacetone | Chloramine-T / Ethanol | Water-bath, 2-3h | 59-78% | |
| Benzaldehyde hydrazone | Ethyl acetoacetate | Chloramine-T / Acetic acid | Room temp, 2-3h | 80% | [11] |
| Hydrazonoyl chlorides | Benzyl propiolate | Ag2CO3 / 1,4-Dioxane | 80°C, 18h | Not specified | [6] |
Table 3: Multicomponent Reactions
| Aldehyde | 1,3-Dicarbonyl | Hydrazine | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Various aromatic aldehydes | 1,3-Dicarbonyls | Tosyl hydrazones | Molecular oxygen | Not specified | 51-90% | [7][8] |
| Benzaldehydes | Nitroolefins | Phenyl hydrazines | Immobilized Lipase / Ethanol | 45°C, 8h | 49-90% | [9] |
Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[4]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation: Filter the reaction mixture using a Buchner funnel.
-
Purification: Rinse the collected solid product with a small amount of water and allow it to air dry.
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate[12]
-
Reaction Setup: In a suitable reaction vessel, stir a mixture of benzaldehyde hydrazone (12.0 mmol), an excess of freshly distilled ethyl acetoacetate (20.0 mmol), and chloramine-T (14.0 mmol) in glacial acetic acid (25 mL) at room temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography using a mixture of dichloromethane:ethyl acetate (8:1) as the eluent to afford the product as a light yellow oil.
Protocol 3: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles[10]
-
Reaction Setup: In a reaction vessel, combine the benzaldehyde derivative (1 mmol), phenyl hydrazine hydrochloride (1 mmol), and the β-nitrostyrene derivative (1 mmol).
-
Catalyst and Solvent: Add the immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework (10 mg) and ethanol (2 mL).
-
Reaction Conditions: Stir the reaction mixture at 45°C for 8 hours.
-
Isolation and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.
Biological Activity and Signaling Pathways
Many 1,3,5-substituted pyrazole derivatives exhibit significant biological activities by interacting with specific molecular targets. Two prominent examples are Celecoxib and Rimonabant. Furthermore, a large number of pyrazole-based compounds have been developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
Celecoxib: A COX-2 Inhibitor
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12][13] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] In the context of cancer, celecoxib has been shown to induce apoptosis and cell cycle arrest, and to inhibit angiogenesis.[14][15]
Celecoxib's Anti-Inflammatory Signaling Pathway
Caption: Mechanism of action of Celecoxib.
Rimonabant: A CB1 Receptor Antagonist
Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[16][17] CB1 receptors are primarily located in the central nervous system and are involved in regulating appetite and energy balance.[16][18] By blocking the activation of CB1 receptors by endocannabinoids, rimonabant reduces appetite and food intake.[16] It also has peripheral effects on adipose tissue and the liver, improving glucose and lipid metabolism.[17]
Caption: General mechanism of pyrazole-based kinase inhibitors.
Conclusion
The synthesis of 1,3,5-substituted pyrazole amines is a well-established field with a diverse array of reliable synthetic methodologies. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continued interest in this class of compounds, driven by their significant pharmacological potential, ensures that the development of novel and efficient synthetic strategies will remain an active area of research. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis and understand the biological importance of these valuable heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 17. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Technical Guide to Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Conformational Analysis
Conformational analysis is a fundamental aspect of drug discovery and development, providing critical insights into the three-dimensional structure of a molecule and its inherent flexibility. The spatial arrangement of atoms, or conformation, dictates a molecule's steric and electronic properties, which in turn govern its interactions with biological targets. For a molecule like 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, with its rotatable bonds connecting the pyrazole core to the tert-butyl and m-tolyl groups, a multitude of conformations are possible. Identifying the low-energy, and therefore most probable, conformations is key to predicting its biological activity.
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful toolkit for performing in-silico conformational analysis.[1][4][5] These methods allow for the exploration of a molecule's potential energy surface to identify stable conformers and to calculate various geometric and electronic parameters.
Methodologies for Theoretical Conformational Analysis
A typical theoretical conformational analysis workflow involves a series of computational steps, from initial structure generation to high-level quantum chemical calculations.
subgraph "cluster_Input" { label = "Input Generation"; bgcolor="#FFFFFF"; "Input_Molecule" [label="2D Structure of\nthis compound"]; }
subgraph "cluster_Conformer_Search" { label = "Conformer Search"; bgcolor="#FFFFFF"; "Conformer_Generation" [label="Initial 3D Conformer Generation\n(e.g., Molecular Mechanics)"]; "Geometry_Optimization_Low" [label="Low-Level Geometry Optimization\n(e.g., PM7, HF/STO-3G)"]; }
subgraph "cluster_Refinement" { label = "Refinement and Analysis"; bgcolor="#FFFFFF"; "Geometry_Optimization_High" [label="High-Level Geometry Optimization\n(e.g., DFT/B3LYP/6-31G(d))"]; "Frequency_Calculation" [label="Vibrational Frequency Analysis"]; "Energy_Calculation" [label="Single-Point Energy Calculation\n(Higher Level of Theory)"]; "Property_Calculation" [label="Calculation of Molecular Properties\n(e.g., Dipole Moment, HOMO-LUMO)"]; }
subgraph "cluster_Output" { label = "Output"; bgcolor="#FFFFFF"; "Stable_Conformers" [label="Identification of Stable Conformers"]; "Thermodynamic_Data" [label="Thermodynamic Data\n(Relative Energies, Population Analysis)"]; }
"Input_Molecule" -> "Conformer_Generation"; "Conformer_Generation" -> "Geometry_Optimization_Low"; "Geometry_Optimization_Low" -> "Geometry_Optimization_High"; "Geometry_Optimization_High" -> "Frequency_Calculation"; "Frequency_Calculation" -> "Energy_Calculation"; "Energy_Calculation" -> "Property_Calculation"; "Property_Calculation" -> "Stable_Conformers"; "Stable_Conformers" -> "Thermodynamic_Data"; }
Initial Structure Generation and Conformational Search
The analysis begins with the generation of an initial 3D structure of this compound from its 2D representation. A systematic or stochastic conformational search is then performed to explore the rotational freedom around the key single bonds: the C(pyrazol)-C(tert-butyl) bond and the N(pyrazol)-C(m-tolyl) bond. This initial exploration is typically carried out using computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field) to generate a diverse set of initial conformers.
Quantum Mechanical Geometry Optimization
The conformers obtained from the initial search are then subjected to geometry optimization using quantum mechanical methods. A common approach is to use a multi-step optimization strategy:
-
Low-Level Optimization: A semi-empirical method (e.g., PM7) or a small basis set Hartree-Fock calculation (e.g., HF/STO-3G) is used to refine the initial geometries.
-
High-Level Optimization: The resulting structures are then further optimized using a more robust method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[5][6] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.
Vibrational Frequency Analysis
For each optimized geometry, a vibrational frequency analysis should be performed at the same level of theory as the optimization. This calculation serves two critical purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
Single-Point Energy Calculations
To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)). These more accurate energies are then used to determine the relative stability of the different conformers.
Presentation of Quantitative Data
The results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for organizing the key quantitative data.
Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | [Hypothetical Data] |
| N1-C5 | [Hypothetical Data] | |
| C3-C(tert-butyl) | [Hypothetical Data] | |
| N1-C(m-tolyl) | [Hypothetical Data] | |
| Bond Angles (º) | C5-N1-N2 | [Hypothetical Data] |
| N1-C5-C4 | [Hypothetical Data] | |
| C3-N2-N1 | [Hypothetical Data] | |
| Dihedral Angles (º) | C4-C5-N1-C(m-tolyl) | [Hypothetical Data] |
| C(tert-butyl)-C3-N2-N1 | [Hypothetical Data] |
Table 2: Relative Energies and Thermodynamic Properties of the Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 0.00 | 0.00 | [Hypothetical Data] |
| 2 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 3 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocols for Structural Characterization
While this guide focuses on a theoretical approach, experimental validation is crucial. The following are standard experimental techniques used for the characterization of pyrazole derivatives and would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities can be used to confirm the connectivity of the molecule. For conformational analysis, variable-temperature NMR studies can provide insights into the energy barriers between different conformers.[7][8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals, which is critical for a complete structural elucidation.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the N-H stretch of the amine group, C=N and C=C stretches of the pyrazole ring, and C-H stretches of the alkyl and aryl groups would be expected.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal can be obtained, the resulting structure provides precise bond lengths, bond angles, and dihedral angles that can be used to benchmark the results of the theoretical calculations.[9]
Interplay of Computational Methods
The choice of computational methods is a critical aspect of theoretical conformational analysis. Different levels of theory offer varying degrees of accuracy and computational expense. The following diagram illustrates the hierarchical relationship between different methods that could be employed.
"Molecular_Mechanics" [label="Molecular Mechanics (MM)\n(e.g., MMFF94)\nFast, for initial screening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Semi_Empirical" [label="Semi-Empirical Methods\n(e.g., PM7)\nFaster than ab initio, for initial optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Hartree_Fock" [label="Hartree-Fock (HF)\nIncludes electron exchange, neglects correlation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DFT" [label="Density Functional Theory (DFT)\n(e.g., B3LYP)\nIncludes electron correlation, good accuracy/cost ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Post_HF" [label="Post-Hartree-Fock Methods\n(e.g., MP2, CCSD(T))\nHighest accuracy, computationally expensive", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Molecular_Mechanics" -> "Semi_Empirical" [label="Increasing Accuracy & Cost"]; "Semi_Empirical" -> "Hartree_Fock" [label="Increasing Accuracy & Cost"]; "Hartree_Fock" -> "DFT" [label="Increasing Accuracy & Cost"]; "DFT" -> "Post_HF" [label="Increasing Accuracy & Cost"]; }
Conclusion
The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful in-silico framework for elucidating its three-dimensional structure and energetic landscape. By employing a multi-step computational approach, from initial conformational searching to high-level quantum mechanical calculations, researchers can gain valuable insights into the molecule's preferred conformations. This knowledge is paramount for understanding its potential biological activity and for guiding future drug design and development efforts. The integration of these theoretical predictions with experimental characterization will ultimately lead to a comprehensive understanding of this promising pyrazole derivative.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Properties of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
This document provides essential chemical identification information for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Chemical Abstracts Service (CAS) number and its systematic International Union of Pure and Applied Chemistry (IUPAC) name.
Chemical Identity
The precise identification of chemical compounds is critical for researchers, scientists, and professionals in drug development to ensure accuracy in experimentation and regulatory compliance.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 898537-77-4[1] |
| IUPAC Name | 3-(tert-Butyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine |
| Synonym | 5-tert-Butyl-2-m-tolyl-2H-pyrazol-3-ylamine[1] |
| Molecular Formula | C14H19N3[1] |
| Molecular Weight | 229.33 g/mol [1] |
Logical Relationship of Chemical Identifiers
The accurate naming and numbering of a chemical substance are fundamental to scientific communication. The CAS number is a unique numerical identifier assigned to a single chemical substance, while the IUPAC name provides a systematic and unambiguous description of its molecular structure.
Caption: Relationship between a chemical's structure and its identifiers.
References
Initial Biological Screening of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines a comprehensive strategy for the initial biological screening of a specific pyrazole derivative, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. The proposed screening cascade is designed to efficiently assess the cytotoxic potential, primary pharmacological activity, and initial target engagement of this compound. This guide provides detailed experimental protocols for key in vitro assays, including cytotoxicity screening, kinase inhibition assays, and G-protein coupled receptor (GPCR) binding assays. Furthermore, it presents a framework for data analysis and visualization to facilitate the identification of promising lead compounds for further development. While specific experimental data for this compound is not publicly available, this guide serves as a robust template for its systematic evaluation.
Introduction
Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][4][5] The specific compound, this compound, also known as 5-tert-Butyl-2-m-tolyl-2H-pyrazol-3-ylamine, is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Its structural features suggest potential interactions with various biological targets. A systematic and robust screening cascade is essential for elucidating the pharmacological profile of novel compounds like this pyrazole derivative.[7] Such a screening process typically begins with broad cytotoxicity assessments, followed by more specific assays to identify potential mechanisms of action.[8][9]
Proposed Screening Cascade
A tiered approach is recommended for the initial biological screening of this compound. This ensures a cost-effective and efficient evaluation, starting with broad assessments and progressing to more specific and complex assays.
Experimental Protocols
In Vitro Cytotoxicity Assays
The initial evaluation of a novel compound's biological activity often begins with assessing its cytotoxicity to understand its therapeutic window.[10] The MTT and LDH assays are commonly used for this purpose.[11][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[13]
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[10]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).[11]
Kinase Inhibition Assays
Given that many pyrazole derivatives exhibit anticancer activity through kinase inhibition, screening against a panel of kinases is a logical next step.[14]
This protocol provides a general framework for an in vitro kinase assay, which can be adapted for various detection formats such as radiometric, fluorescence-based, or luminescence-based methods.[15][16]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO.[15]
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.[15]
-
-
Assay Procedure:
-
Detection: Follow the specific protocol for the chosen detection method (e.g., measure luminescence for a Kinase-Glo® assay).[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.[15]
G-Protein Coupled Receptor (GPCR) Binding Assays
GPCRs represent a large family of drug targets, and screening for binding affinity is a key step in drug discovery.[17][18]
This assay determines the ability of a test compound to displace a radiolabeled ligand from a GPCR.[19]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[18]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[19]
Data Presentation
Quantitative data from the initial screening should be presented in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 25.4 ± 3.1 |
| A549 (Lung Cancer) | MTT | 48 | > 100 |
| HEK293 (Normal Kidney) | MTT | 48 | 89.7 ± 9.5 |
| MCF-7 (Breast Cancer) | LDH | 48 | 32.1 ± 4.5 |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Hypothetical Kinase Inhibition Profile of this compound at 10 µM
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 12 ± 2.5 |
| VEGFR2 | 85 ± 5.1 |
| CDK2 | 21 ± 3.8 |
| SRC | 78 ± 6.2 |
Data would represent the mean percentage of inhibition ± standard deviation.
Table 3: Hypothetical GPCR Binding Affinity of this compound
| GPCR Target | Radioligand | Ki (µM) |
| Adenosine A1 | [3H]DPCPX | > 50 |
| Dopamine D2 | [3H]Spiperone | 8.3 ± 1.2 |
| Serotonin 5-HT2A | [3H]Ketanserin | > 50 |
Ki values would be calculated from competitive binding assays and presented as mean ± standard deviation.
Conclusion
This technical guide provides a comprehensive framework for the initial biological screening of this compound. The proposed cascade of in vitro assays, from general cytotoxicity to specific target-based assays, allows for a systematic and efficient evaluation of its pharmacological potential. The detailed protocols and data presentation formats outlined herein are intended to guide researchers in generating robust and reproducible data, which is crucial for making informed decisions in the early stages of drug discovery. Further characterization of any identified "hits" from this initial screening would be necessary to validate their activity and elucidate their mechanism of action.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. multispaninc.com [multispaninc.com]
- 18. benchchem.com [benchchem.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Amines: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The functionalization of this core with an amine group gives rise to pyrazole amine derivatives, a class of compounds that has proven particularly fruitful in the development of targeted therapeutics, especially kinase inhibitors.[6][7] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrazole amine derivatives, offering detailed experimental protocols and a survey of their interaction with key cellular signaling pathways.
Core Synthetic Strategies
The construction of the pyrazole amine scaffold is versatile, with several established methodologies. The most prominent among these is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9][10]
Key Synthetic Approaches:
-
Condensation of Hydrazines with β-Ketonitriles: This is one of the most common and direct methods for producing 3(5)-aminopyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon.[11][12]
-
Reaction of Hydrazines with α,β-Unsaturated Nitriles: This approach is another major route to 3(5)-aminopyrazoles. The presence of a leaving group on the β-position of the alkene facilitates the cyclization after the initial Michael addition of the hydrazine.[11][12]
-
Thorpe-Ziegler Cyclization of Enaminonitriles: This method can be employed to generate 4-aminopyrazoles. It involves the N-alkylation of an enaminonitrile followed by a spontaneous intramolecular cyclization.[13]
-
Multicomponent Reactions: One-pot multicomponent reactions have been developed for the efficient synthesis of complex pyrazole derivatives, offering advantages in terms of atom economy and reduced purification steps.[14]
A generalized workflow for the discovery and initial development of novel pyrazole amine derivatives typically follows a structured path from computational design to biological validation.
Biological Activity and Structure-Activity Relationships (SAR)
Pyrazole amine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[15] The following tables summarize the biological activity of representative novel pyrazole amine derivatives against key kinase targets.
Table 1: Pyrazole Amine Derivatives as Polo-like Kinase 1 (PLK1) Inhibitors
| Compound ID | Structure (Core Substituents) | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| D39 | Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate | PLK1 | 1.43 | [16] |
| D40 | (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide | PLK1 | 0.359 |[16] |
Table 2: 4-Amino-(1H)-pyrazole Derivatives as Janus Kinase (JAK) Inhibitors
| Compound ID | Structure (Core Substituents) | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| 3f | N-(2-chloro-5-fluorophenyl)-5-methyl-4-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | JAK1 | 3.4 | [15] |
| JAK2 | 2.2 | [15] | ||
| JAK3 | 3.5 | [15] | ||
| 11b | 7H-pyrrolo[2,3-d]pyrimidine-based 4-amino-(1H)-pyrazole derivative | JAK1 | 10.3 | [15] |
| JAK2 | 4.1 | [15] |
| | | JAK3 | 1.7 |[15] |
Table 3: Pyrazole Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound ID | Structure (Core Substituents) | Target | IC50 (µM) | Reference |
|---|
| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | EGFR | 0.07 |[13] |
Interaction with Key Signaling Pathways
The therapeutic efficacy of pyrazole amine derivatives often stems from their ability to modulate specific signaling cascades. Understanding these pathways is crucial for rational drug design and development.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and hematopoiesis.[17][18] Dysregulation of this pathway is linked to cancers and inflammatory diseases.[15] Pyrazole amine inhibitors often target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription.
PLK1 and Mitotic Progression
Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[15][19] Its overexpression is common in many cancers, making it an attractive therapeutic target.[16] Inhibitors can disrupt the catalytic activity of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells. One identified regulatory cascade involves PIM2 kinase phosphorylating CHK1, which in turn directly phosphorylates and activates PLK1 at Threonine 210, promoting mitotic entry.[16]
RIPK1-Mediated Necroptosis
Receptor-interacting protein kinase 1 (RIPK1) is a critical node in cell death signaling, capable of initiating both apoptosis and a programmed form of necrosis called necroptosis.[2][20] In the context of inflammation, TNF-α binding to its receptor (TNFR1) can trigger the formation of a signaling complex. When caspase-8 is inhibited, RIPK1 kinase activity leads to the recruitment and phosphorylation of RIPK1 and RIPK3, forming the "necrosome" complex, which then activates MLKL, the ultimate executioner of necroptosis.[3][21] Pyrazole amine-based RIPK1 inhibitors can block this kinase activity, preventing necroptotic cell death and associated inflammation.[11]
Detailed Experimental Protocols
This section provides generalized, representative protocols for the synthesis of pyrazole amine derivatives based on common literature procedures.[13][22][23][24][25] Note: These are illustrative examples; specific reaction conditions, including solvents, temperatures, and catalysts, may require optimization for different substrates. All procedures should be conducted by trained personnel in a suitable laboratory environment.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis from 1,3-Dicarbonyls
This protocol describes the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole core.[9][10][26]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of acid (e.g., sulfuric acid, hydrochloric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final pyrazole derivative.
Protocol 2: General Procedure for Synthesis of 3-Aminopyrazoles from β-Ketonitriles
This method is a highly effective route for accessing the 3-aminopyrazole scaffold.[11]
-
Reaction Setup: In a suitable reaction vessel, dissolve the β-ketonitrile (1.0 eq.) in a polar solvent such as ethanol or dimethylformamide (DMF).
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the solution. A base (e.g., triethylamine, potassium carbonate) may be added to facilitate the reaction.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 90 °C. The reaction is often monitored for the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling on a Halogenated Pyrazole Core
This protocol is used for the functionalization of a pre-formed pyrazole ring, a common strategy for building diversity in a library of compounds.[24][27]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the halogenated pyrazole (e.g., 4-iodopyrazole) (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%), a suitable ligand (e.g., SPhos, XPhos) (4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon, nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can often be used to accelerate the reaction. Monitor for completion by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. soc.chim.it [soc.chim.it]
- 12. arkat-usa.org [arkat-usa.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Roles of PLK1 in Mitosis and Meiosis - ProQuest [proquest.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 27. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the preparation of the key intermediate, pivaloylacetonitrile, followed by a cyclocondensation reaction with m-tolylhydrazine. This protocol is designed to be clear and reproducible for researchers in the field of organic synthesis and drug development.
Introduction
5-Aminopyrazole derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents due to their diverse pharmacological activities.[1] The title compound, this compound, incorporates a bulky tert-butyl group and a tolyl substituent, making it an interesting candidate for further chemical exploration and biological screening. The synthetic strategy presented herein is based on the well-established reaction between β-ketonitriles and hydrazines to construct the pyrazole ring.[1]
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Step 1: Synthesis of Pivaloylacetonitrile (2) from methyl pivalate (1) and acetonitrile.
-
Step 2: Synthesis of this compound (4) via cyclocondensation of pivaloylacetonitrile (2) and m-tolylhydrazine hydrochloride (3).
Experimental Protocols
Step 1: Synthesis of Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)
This procedure is adapted from a known method for the synthesis of pivaloylacetonitrile.[2][3]
Materials:
-
Sodium hydride (80% suspension in mineral oil)
-
Toluene, dry
-
Methyl pivalate
-
Acetonitrile
-
Hydrochloric acid (31%)
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Suspend sodium hydride (55 g of an 80% suspension) in 500 mL of dry toluene in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add methyl pivalate (106 g, 0.914 mol) to the suspension.
-
Heat the mixture to 85 °C.
-
With vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise over 4 hours.
-
Continue stirring at 85 °C until hydrogen evolution ceases.
-
Cool the thick reaction mixture to room temperature.
-
Carefully add 700 mL of water and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Cool the aqueous phase to 0 °C in an ice bath and acidify to pH 1-2 with 31% hydrochloric acid.
-
Collect the precipitated pivaloylacetonitrile by suction filtration.
-
Wash the solid with ice-cold water until the filtrate is neutral.
-
Dry the product to a constant weight in a vacuum oven at 40 °C and 25 Torr.
Expected Yield: Approximately 106 g (93% of theory) of analytically pure pivaloylacetonitrile with a melting point of 65-68 °C.[2]
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the synthesized pivaloylacetonitrile with m-tolylhydrazine hydrochloride.
Materials:
-
Pivaloylacetonitrile
-
m-Tolylhydrazine hydrochloride[4]
-
Ethanol
-
Triethylamine or Sodium acetate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.
-
Add m-tolylhydrazine hydrochloride (1.0 eq) to the solution.
-
Add a base such as triethylamine or sodium acetate (1.1 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Summary of Reagents and Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Physical State | Melting Point (°C) |
| Step 1 | |||||
| Methyl Pivalate | C6H12O2 | 116.16 | 1.0 | Liquid | - |
| Acetonitrile | C2H3N | 41.05 | 2.05 | Liquid | - |
| Pivaloylacetonitrile | C7H11NO | 125.17 | - | Solid | 65-69[3] |
| Step 2 | |||||
| Pivaloylacetonitrile | C7H11NO | 125.17 | 1.0 | Solid | 65-69 |
| m-Tolylhydrazine HCl | C7H11ClN2 | 158.63 | 1.0 | Solid | 184-194 (dec.) |
| 3-(t-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine | C14H19N3 | 229.32 | - | Solid | Not Reported |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of the target compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.
-
m-Tolylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. Use in a fume hood and wear appropriate PPE.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The provided workflow diagram and data table offer a clear overview of the process and expected outcomes.
References
Application Notes and Protocols for the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and modern regioselective methods for the synthesis of 1,3,5-trisubstituted pyrazoles, a scaffold of significant interest in medicinal chemistry and materials science. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data for comparison, and workflow diagrams to illustrate the reaction pathways.
Classical Approach: Condensation of Unsymmetrical 1,3-Diketones with Hydrazines
The reaction of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. When an unsymmetrical 1,3-diketone is reacted with a monosubstituted hydrazine, the formation of two regioisomers is possible. The regioselectivity of this reaction is influenced by factors such as the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions, including pH and solvent.
Recent studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of the condensation, favoring the formation of one isomer.[1] This is attributed to the ability of these solvents to form hemiketals with the more electrophilic carbonyl group, directing the nucleophilic attack of the hydrazine.
Experimental Protocol: Improved Regioselectivity using Fluorinated Alcohols[1]
-
To a solution of the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL) is added methylhydrazine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,3,5-trisubstituted pyrazole.
Quantitative Data:
| 1,3-Diketone (R1, R3) | Hydrazine (R') | Solvent | Regioisomeric Ratio (1,3,5- vs 1,5,3-) | Yield (%) | Reference |
| CF3, Aryl | Methylhydrazine | Ethanol | 85:15 | 75 | [1] |
| CF3, Aryl | Methylhydrazine | TFE | 92:8 | 82 | [1] |
| CF3, Aryl | Methylhydrazine | HFIP | 97:3 | 88 | [1] |
| Ph, Me | Phenylhydrazine | Acetic Acid | 70:30 | 65 | General Knowledge |
| Ph, Me | Phenylhydrazine | Toluene | 60:40 | 60 | General Knowledge |
Diagram of the Experimental Workflow:
Caption: Workflow for pyrazole synthesis from 1,3-diketones.
Synthesis from α,β-Unsaturated Ketones (Chalcones) and Hydrazines
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines is a versatile method for the synthesis of pyrazolines, which can then be oxidized to the corresponding pyrazoles. This two-step process can often be performed in a one-pot fashion. The regioselectivity is generally high, with the nitrogen of the hydrazine bearing the substituent (R') attacking the β-carbon of the enone system, leading to the 1,3,5-trisubstituted pyrazole after oxidation. Various oxidizing agents can be employed, including iodine, N-bromosuccinimide (NBS), and manganese dioxide.
Experimental Protocol: One-Pot Synthesis from Chalcones[2]
-
A mixture of the chalcone (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in o-dichlorobenzene (ODCB) (2.0 mL) is heated to 130 °C under an oxygen balloon atmosphere for 5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ether) to yield the 1,3,5-trisubstituted pyrazole.
Quantitative Data:
| Chalcone (R1, R3) | Hydrazine (R') | Oxidizing Agent | Reaction Time (h) | Yield (%) | Reference |
| Ph, Ph | Phenylhydrazine HCl | O2 | 5 | 87 | [2] |
| 4-MeO-Ph, Ph | Phenylhydrazine HCl | O2 | 6 | 92 | [2] |
| 4-Cl-Ph, Ph | Phenylhydrazine HCl | O2 | 5 | 85 | [2] |
| Ph, Ph | Hydrazine hydrate | I2 in DMSO | 3 | 80 | General Knowledge |
| Ph, Ph | Hydrazine hydrate | NBS in CCl4 | 2 | 75 | General Knowledge |
Diagram of the Reaction Pathway:
Caption: Reaction pathway from chalcones to pyrazoles.
[3+2] Cycloaddition Reactions: A Modern Approach
[3+2] Cycloaddition reactions offer a powerful and highly regioselective route to 1,3,5-trisubstituted pyrazoles. A common strategy involves the reaction of in situ generated nitrile imines with a suitable dipolarophile. Another prominent method is the reaction of tosylhydrazones with terminal alkynes. These methods often proceed with complete regioselectivity, providing a single isomer in high yield.
From Nitrile Imines and Alkenes/Alkynes
Nitrile imines, generated in situ from hydrazonoyl halides in the presence of a base, readily undergo [3+2] cycloaddition with a variety of dipolarophiles. The use of alkenes leads to pyrazolines, which require subsequent oxidation, while alkynes directly afford pyrazoles. The regioselectivity is dictated by the electronic properties of the nitrile imine and the dipolarophile.
Experimental Protocol: [3+2] Cycloaddition of Nitrile Imines[3]
-
To a solution of the hydrazonoyl chloride (1.0 mmol) and the dipolarophile (e.g., an alkyne or alkene, 1.2 mmol) in a suitable solvent such as toluene (5 mL), is added triethylamine (1.5 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.
-
After completion of the reaction, the triethylamine hydrochloride salt is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the 1,3,5-trisubstituted pyrazole.
From N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides a highly efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[3][4] The reaction proceeds under basic conditions and often with the aid of a phase-transfer catalyst like 18-crown-6 to enhance the reaction rate and yield.[3][4] This approach avoids the pre-formation of diazo compounds, making it a safer alternative.[4]
Experimental Protocol: From Tosylhydrazones and Alkynes[4]
-
To a solution of the N-alkylated tosylhydrazone (0.18 mmol) in pyridine (1 mL) at 0 °C, add t-BuOK (0.36 mmol) and 18-crown-6 (0.09 mmol).
-
To this mixture, add the terminal alkyne (0.27 mmol).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Quantitative Data for [3+2] Cycloaddition Methods:
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Regioselectivity | Yield (%) | Reference |
| Hydrazonoyl Chloride | Phenylacetylene | Et3N, Toluene, 80 °C | >99:1 | 85-95 | [5] |
| Tosylhydrazone | Phenylacetylene | t-BuOK, 18-crown-6, Pyridine, RT | Complete | 76 | [3] |
| Tosylhydrazone | 1-Octyne | t-BuOK, 18-crown-6, Pyridine, RT | Complete | 72 | [3] |
| Tosylhydrazone | 4-Ethynyltoluene | t-BuOK, 18-crown-6, Pyridine, RT | Complete | 81 | [3] |
Diagram of the Logical Relationship:
Caption: Two main [3+2] cycloaddition routes to pyrazoles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved regioselectivity. The synthesis of 1,3,5-trisubstituted pyrazoles is no exception, with many of the classical and modern methods being adaptable to microwave-assisted conditions.
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones
-
In a microwave process vial, a mixture of the chalcone (1 mmol), phenylhydrazine (1.2 mmol), and a catalytic amount of acetic acid in ethanol (5 mL) is sealed.
-
The vial is placed in a microwave reactor and irradiated at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired pyrazole.
Quantitative Data:
| Method | Reactants | Conventional Time | Microwave Time | Conventional Yield (%) | Microwave Yield (%) | Reference |
| Chalcone + Hydrazine | Ph-CH=CH-CO-Ph, PhNHNH2 | 8 h | 10 min | 75 | 92 | [6] |
| 1,3-Diketone + Hydrazine | Ph-CO-CH2-CO-Me, MeNHNH2 | 6 h | 5 min | 68 | 88 | [6] |
| Tosylhydrazone + Alkyne | Ph-CH=NNHTs, Ph-C≡CH | 4 h | 15 min | 70 | 90 | General Knowledge |
Diagram of the Workflow Comparison:
Caption: Comparison of conventional and microwave-assisted workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Enones -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 3-(tert-Butyl)-1-aryl-1H-pyrazol-5-amine Scaffold in Medicinal Chemistry
Disclaimer: Direct experimental data for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine is limited in publicly available literature. The following application notes and protocols are based on closely related and well-documented analogs, primarily the 1-methyl and 1-(3-nitrophenyl) derivatives. These examples serve to illustrate the potential of the broader 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine scaffold in drug discovery and medicinal chemistry.
Introduction
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine core, in particular, offers a versatile platform for the development of novel therapeutic agents. The bulky tert-butyl group at the 3-position can provide steric hindrance that may influence selectivity and metabolic stability, while the amino group at the 5-position serves as a key functional handle for the introduction of diverse substituents to modulate pharmacological properties. The aryl group at the 1-position provides an additional site for modification to explore structure-activity relationships (SAR). This document outlines synthetic strategies, derivatization protocols, and known biological activities of compounds based on this promising scaffold.
Synthesis of the Scaffold
A common and effective method for the synthesis of 1-aryl-3-tert-butyl-1H-pyrazol-5-amines involves the condensation of an arylhydrazine with a β-ketonitrile. For the synthesis of the target scaffold, this compound, the reaction would utilize m-tolylhydrazine and 4,4-dimethyl-3-oxopentanenitrile. A general protocol, adapted from the synthesis of a related analog, is provided below.[3]
General Synthetic Workflow
Caption: General workflow for the synthesis of the this compound scaffold.
Experimental Protocols
Protocol 1: Synthesis of 3-(tert-Butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
This protocol describes the synthesis of a structurally related analog, which can be adapted for the m-tolyl derivative by substituting 3-nitrophenylhydrazine with m-tolylhydrazine.[3]
Materials:
-
3-Nitrophenylhydrazine
-
4,4-Dimethyl-3-oxopentanenitrile
-
Concentrated Hydrochloric Acid
-
Water
-
Concentrated Ammonium Hydroxide
-
Ice
Procedure:
-
To a solution of concentrated hydrochloric acid in water, add 3-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile.
-
Heat the mixture at 70°C for 1 hour.
-
Add another portion of concentrated hydrochloric acid and continue heating for an additional hour.
-
Cool the reaction mixture and add crushed ice.
-
Neutralize the mixture with concentrated ammonium hydroxide.
-
Filter the resulting solid under reduced pressure.
-
Wash the solid with cold water and dry at ambient temperature to yield the product.
Derivatization of the Scaffold
The 5-amino group of the pyrazole scaffold is a versatile point for further chemical modifications to generate libraries of compounds for biological screening. Two common derivatization strategies are reductive amination and sulfonamidation.
Protocol 2: Reductive Amination of the 5-Amino Group
This protocol details the one-pot, two-step synthesis of an N-substituted derivative via reductive amination, based on a procedure for a 1-methyl analog.[4]
Materials:
-
3-(tert-Butyl)-1-aryl-1H-pyrazol-5-amine
-
An appropriate aldehyde (e.g., p-methoxybenzaldehyde)
-
Sodium Borohydride
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a reaction tube, mix the 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine and the aldehyde.
-
Heat the mixture in a sand bath at 120°C for 2 hours under solvent-free conditions to form the N-(5-pyrazolyl)imine intermediate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Allow the mixture to cool to ambient temperature.
-
Dissolve the crude imine in methanol and add sodium borohydride in portions.
-
Stir the reaction at ambient temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., DCM/MeOH).
Derivatization Workflow: Reductive Amination
Caption: Workflow for the reductive amination of the 5-amino group.
Protocol 3: Sulfonamidation of the 5-Amino Group
This protocol describes the synthesis of a pyrazole-based benzenesulfonamide, adapted from a procedure for a 1-methyl analog.[1][2]
Materials:
-
3-(tert-Butyl)-1-aryl-1H-pyrazol-5-amine
-
4-Methylbenzenesulfonyl chloride
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
In a flask, dissolve the 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine in acetonitrile.
-
Add 4-methylbenzenesulfonyl chloride and triethylamine to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity
Derivatives of the 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine scaffold have shown promising biological activities, particularly in the area of oncology.
Anticancer Activity
A pyrazole-based benzenesulfonamide derived from the 1-methyl analog has demonstrated cytotoxic activity against human colon cancer cell lines.[2] The data is summarized in the table below.
| Compound | HCT-116 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | SW-620 IC₅₀ (µM) |
| Pyrazole-benzenesulfonamide | 3.27 | 8.99 | - |
| 5-Fluorouracil (Reference) | 3.70 | 12.36 | 14.80 |
| Data from a study on a 1-methyl analog.[2] |
This data suggests that the 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine scaffold can be a valuable starting point for the development of novel anticancer agents. The mechanism of action for these specific compounds was not detailed in the available literature, but pyrazole-containing compounds are known to act as kinase inhibitors.[5][6]
Potential Signaling Pathway Involvement
Given that many pyrazole derivatives exhibit their anticancer effects through kinase inhibition, a hypothetical signaling pathway that could be targeted is the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical targeting of the MAPK/ERK pathway by pyrazole derivatives.
Conclusion
The 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the presence of a readily functionalizable amino group allow for the creation of diverse chemical libraries. The demonstrated anticancer activity of a derivative highlights the potential of this scaffold in oncology drug discovery. Further exploration of different aryl substituents at the 1-position, including the m-tolyl group, and a wider range of derivatizations at the 5-amino position is warranted to fully elucidate the medicinal chemistry potential of this scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine as a Scaffold for Kinase Inhibitor Development
Introduction
The pyrazole ring is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and ability to form key interactions with biological targets.[1][2] Within this class, 5-aminopyrazole derivatives are crucial building blocks for the synthesis of potent and selective protein kinase inhibitors.[3][4] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders, making them critical drug targets.[5]
This document details the application of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine as a versatile intermediate in the development of kinase inhibitors, with a particular focus on targeting the p38α mitogen-activated protein (MAP) kinase, a key mediator of inflammatory responses.[3]
Core Scaffold: Key Structural Features
The specified compound possesses three key features that make it an excellent starting point for inhibitor design:
-
5-Amino Group: Provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.[4]
-
3-tert-Butyl Group: This bulky, lipophilic group is critical for establishing favorable interactions within the ATP-binding pocket of certain kinases. For instance, in p38α inhibitors, this group occupies a specific lipophilic domain exposed upon a conformational change of the enzyme's activation loop, contributing significantly to binding affinity.[6]
-
1-(m-tolyl) Group: The aryl substituent at the N-1 position can engage in important π-stacking or hydrophobic interactions with kinase residues, influencing both potency and selectivity.[6]
Application I: Development of p38α MAP Kinase Inhibitors
The 3-(tert-Butyl)-1-aryl-1H-pyrazol-5-amine scaffold is a cornerstone for potent inhibitors of p38α MAP kinase. The well-studied inhibitor BIRB 796, which contains a similar 1-(p-tolyl)-3-(tert-butyl)pyrazole core, exemplifies the utility of this scaffold.[6] By using this compound as a starting material, medicinal chemists can synthesize a variety of urea-based inhibitors that target the p38α pathway, which is implicated in the production of pro-inflammatory cytokines like TNF-α.[3]
Structure-Activity Relationship (SAR) Summary
Studies on related pyrazole-based p38α inhibitors have established key SAR principles that can guide the derivatization of the title compound.
Quantitative Data for Related p38α Inhibitors
The following table summarizes the inhibitory activity of compounds based on the 5-amino-pyrazole scaffold against p38α MAP kinase and TNF-α production. This data illustrates the high potency that can be achieved from this structural class.
| Compound ID | Modifications on 5-Amino-Pyrazole Core | p38α IC50 (nM) | Inhibition of TNF-α Production (IC50, nM) | Reference |
| 2j | N-acylation and further derivatization | 11 | 9 | [3] |
| BIRB 796 | Urea linkage to a substituted naphthalene | 38 | 32 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 1-aryl-3-tert-butyl-1H-pyrazol-5-amines.[8] The core reaction involves the condensation of a substituted hydrazine with a β-ketonitrile.
Materials:
-
m-tolylhydrazine hydrochloride
-
4,4-Dimethyl-3-oxopentanenitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ammonium Hydroxide (concentrated)
-
Ice
Procedure:
-
To a solution of concentrated HCl (e.g., 4 mL) in water (e.g., 35 mL), add m-tolylhydrazine hydrochloride (1.0 eq) and 4,4-dimethyl-3-oxopentanenitrile (1.5 eq).[8]
-
Heat the reaction mixture at 70-80 °C for 1 hour.
-
Add an additional portion of concentrated HCl (e.g., 4 mL) and continue heating for another 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is basic, which will precipitate the product.
-
Filter the resulting solid under reduced pressure, wash thoroughly with cold water, and dry to afford the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Biochemical Kinase Inhibition Assay (p38α)
This is a general protocol for determining the IC50 value of a synthesized inhibitor against its target kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer.
-
Diluted inhibitor compound (or DMSO for control).
-
Recombinant p38α kinase solution.
-
Incubate for 15-20 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Assay for TNF-α Production Inhibition
This protocol assesses the inhibitor's ability to block a key downstream effect of p38α activation in a cellular context.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of ~1x10^6 cells/mL and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Compound Treatment: Remove the PMA-containing medium, wash the cells, and add fresh medium containing serial dilutions of the inhibitor compound. Incubate for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37 °C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Relevant Signaling Pathway
The p38α MAP kinase is activated by upstream kinases (MKK3/6) in response to cellular stress and inflammatory signals. Once active, p38α phosphorylates downstream transcription factors (like ATF2) and other kinases (like MK2), leading to the increased transcription and translation of pro-inflammatory cytokines such as TNF-α and IL-6. An inhibitor based on the pyrazole scaffold would block this cascade at the level of p38α.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine as a Ligand in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based compounds are a versatile class of N-heterocyclic ligands in transition-metal catalysis, valued for their thermal stability and the ability to fine-tune steric and electronic properties through substitution.[1] The target ligand, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, combines the pyrazole scaffold with a bulky tert-butyl group and an aryl substituent, making it a promising, yet underexplored, candidate for various catalytic applications. While specific catalytic data for this exact ligand is not extensively available in published literature, its structural motifs are present in ligands used for cross-coupling, amination, and C-H activation reactions.[2][3][4]
These notes provide a comprehensive guide for researchers interested in exploring the catalytic potential of this compound. The following sections detail its synthesis, general protocols for screening its efficacy in palladium-catalyzed cross-coupling reactions, and templates for data organization.
Synthesis of this compound
The synthesis of 1-aryl-3-alkyl-1H-pyrazol-5-amines is typically achieved through the condensation reaction of an arylhydrazine with a β-ketonitrile. This protocol is adapted from established procedures for analogous compounds.
Protocol 1: Ligand Synthesis
Reaction Scheme: (m-tolyl)hydrazine + 4,4-dimethyl-3-oxopentanenitrile → this compound
Materials:
-
m-tolylhydrazine hydrochloride
-
4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or a similar protic solvent
-
Hydrochloric acid (HCl) for workup (if necessary)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator
Procedure:
-
Preparation of Free Hydrazine: In a round-bottom flask, dissolve m-tolylhydrazine hydrochloride in water. Neutralize the solution by the dropwise addition of a 2 M NaOH solution with stirring until the free m-tolylhydrazine separates. Extract the free hydrazine with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Condensation: To a solution of the freshly prepared m-tolylhydrazine in ethanol, add an equimolar amount of 4,4-dimethyl-3-oxopentanenitrile.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The electronic properties and steric bulk imparted by the tert-butyl and m-tolyl groups suggest that this ligand could be effective in palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings.[1][5] The amine functionality provides an additional coordination site, potentially forming a stable pincer-type or bidentate complex with the metal center, which can enhance catalytic activity.
Diagram: Ligand Synthesis Workflow```dot
Caption: General workflow for screening the ligand in a cross-coupling reaction.
Data Presentation for Ligand Screening
Systematic screening is crucial for identifying optimal reaction conditions. The following tables provide a template for organizing experimental data.
Table 1: Screening of Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 1.2 | K₂CO₃ (2) | Toluene | 100 | 12 | |
| 2 | Pd(OAc)₂ (1) | 2.5 | K₂CO₃ (2) | Toluene | 100 | 12 | |
| 3 | Pd₂(dba)₃ (0.5) | 1.2 | K₂CO₃ (2) | Toluene | 100 | 12 | |
| 4 | Pd(OAc)₂ (1) | 1.2 | Cs₂CO₃ (2) | Dioxane | 100 | 12 | |
| 5 | Pd(OAc)₂ (1) | 1.2 | K₃PO₄ (2) | Toluene | 110 | 8 | |
| 6 | ... | ... | ... | ... | ... | ... |
Yields to be determined by GC analysis against an internal standard or by isolated product weight.
Table 2: Substrate Scope Evaluation
| Entry | Aryl Bromide | Arylboronic Acid | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | From Table 1, Entry X | |
| 2 | 4-Bromotoluene | Phenylboronic acid | From Table 1, Entry X | |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | From Table 1, Entry X | |
| 4 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | From Table 1, Entry X | |
| 5 | 2-Bromopyridine | Phenylboronic acid | From Table 1, Entry X | |
| 6 | ... | ... | ... |
Proposed Catalytic Cycle and Role of the Ligand
The pyrazole-amine ligand is expected to coordinate to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The bulky tert-butyl group may promote the reductive elimination step, which is often rate-limiting, thereby increasing the overall reaction rate. [1]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Proposed role of the ligand (L) in the Suzuki-Miyaura catalytic cycle.
References
Application Note: Protocol for the Purification of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine using silica gel column chromatography. This method is designed to efficiently remove impurities and isolate the target compound with high purity, suitable for further research and development applications.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. The purity of these compounds is critical for accurate biological evaluation and subsequent development. This protocol outlines a standard column chromatography procedure for the purification of this compound from a crude reaction mixture.
Physicochemical Properties & Purification Strategy
The target compound, this compound, possesses a moderately polar amine group and a bulky, nonpolar tert-butyl group, along with an aromatic m-tolyl substituent. This combination of functional groups suggests that the compound will have intermediate polarity. Purification is achieved using normal-phase column chromatography on silica gel, which separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. A solvent system of increasing polarity is typically employed to first elute less polar impurities, followed by the target compound, and finally, more polar impurities.
Experimental Protocol
This protocol is based on established methods for the purification of similar substituted pyrazole derivatives.[1][2][3]
3.1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[2]
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) (optional, for basic compounds)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
3.2. Preparation of the Slurry and Packing the Column
-
Column Selection: Choose a glass column with appropriate dimensions based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/EtOAc 95:5). The consistency should be easily pourable.
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small layer of sand or a cotton/glass wool plug at the bottom of the column.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
3.3. Sample Preparation and Loading
-
Dry Loading (Recommended):
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude compound in the smallest possible volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica bed.
-
3.4. Elution and Fraction Collection
-
Mobile Phase Selection: The choice of eluent is critical for successful separation. Based on the purification of similar pyrazole derivatives, a gradient of ethyl acetate in hexane is a suitable starting point. For more polar compounds, a dichloromethane/methanol system can be used.[1][3] The addition of a small amount of triethylamine (~0.1-1%) to the mobile phase can be beneficial to prevent tailing of basic amine compounds on the acidic silica gel.[4]
-
Elution:
-
Start the elution with a low polarity mobile phase (e.g., 5% EtOAc in Hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% EtOAc in Hexane) to elute compounds with increasing polarity. The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection: Collect the eluate in fractions of appropriate volume. Monitor the separation by TLC.
3.5. Analysis and Product Isolation
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp (254 nm).
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
Data Summary
The following table summarizes the key parameters for the column chromatography purification. These values are recommendations and may require optimization based on the specific impurity profile of the crude mixture.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexane/Ethyl Acetate or Dichloromethane/Methanol Gradient |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane |
| Final Eluent | 30-50% Ethyl Acetate in Hexane |
| Modifier (Optional) | 0.1-1% Triethylamine |
| Silica to Compound Ratio | 50:1 (w/w) |
| Loading Method | Dry Loading |
| Monitoring | TLC with UV visualization (254 nm) |
Workflow Diagram
Caption: Purification Workflow Diagram.
Troubleshooting
-
Compound does not elute: Increase the polarity of the mobile phase.
-
Poor separation: Use a shallower solvent gradient or try a different solvent system.
-
Tailing of spots on TLC: Add a small amount of triethylamine to the mobile phase to neutralize the acidic silica gel.[4]
-
Product co-elutes with impurity: Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
By following this detailed protocol, researchers can effectively purify this compound for use in various scientific applications.
References
Application Notes and Protocols: Derivatization of the Amine Group on 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amine group of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols are based on established methodologies for structurally similar 5-aminopyrazoles and can be adapted for this specific substrate.
The primary amine at the C5 position of the pyrazole ring is a versatile functional handle for various chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions. These modifications enable the introduction of diverse substituents, altering the compound's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity and pharmacokinetic profile.
Key Derivatization Reactions
Several key reactions can be employed to modify the 5-amino group of the pyrazole core. This document details protocols for:
-
N-Sulfonylation: Introduction of a sulfonyl group, a common moiety in many pharmacologically active compounds.
-
Reductive Amination: Formation of a secondary amine via an imine intermediate, allowing for the introduction of various alkyl or aryl groups.
-
Imine Formation: Condensation with aldehydes or ketones to yield N-pyrazolyl imines, which can be valuable intermediates or final products.
Experimental Protocols
Protocol 1: N-Sulfonylation of this compound
This protocol describes the synthesis of an N-pyrazolyl benzenesulfonamide derivative, a common structural motif in medicinal chemistry. The reaction involves the treatment of the primary amine with a sulfonyl chloride in the presence of a base.[1][2]
Workflow Diagram:
Caption: Workflow for N-Sulfonylation.
Materials:
-
This compound
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Distilled water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (4.0 mL).
-
To this solution, add 4-methylbenzenesulfonyl chloride (2.0 mmol) and triethylamine (2.4 mmol).[1][2]
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1][2]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Add distilled water (10 mL) to the residue and extract the aqueous mixture with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide.
Quantitative Data (Expected):
Based on similar reactions with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a high yield is anticipated.
| Derivative | Reagent | Solvent | Base | Time (h) | Yield (%) | Ref. |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride | Acetonitrile | Triethylamine | 12 | 88 | [2] |
Protocol 2: One-Pot Reductive Amination
This protocol details the synthesis of a secondary amine derivative through a one-pot condensation and reduction sequence. This method avoids the isolation of the intermediate imine.[3]
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
p-Methoxybenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Distilled water
-
Silica gel for column chromatography
Procedure:
-
In an open-topped tube, combine this compound (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol).[3]
-
Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours. Water vapor may be removed from the tube walls with cotton.[3]
-
Monitor the formation of the imine intermediate by TLC.
-
Allow the mixture to cool to room temperature.[3]
-
Add methanol (5.0 mL) to the crude imine, followed by the portion-wise addition of sodium borohydride (1.5 mmol) at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.[3]
-
Quench the reaction by the slow addition of distilled water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the N-alkylated pyrazole amine.
Quantitative Data (Expected):
A high yield is expected for this one-pot procedure based on analogous reactions.
| Derivative | Aldehyde | Reducing Agent | Solvent | Time | Yield (%) | Ref. |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Sodium borohydride | Methanol | 2.5 h (total) | 91 | [3] |
Protocol 3: Imine Formation (Schiff Base Synthesis)
This protocol outlines the formation of an N-pyrazolyl imine through the condensation of the primary amine with an aldehyde, using a drying agent to drive the reaction to completion.[4]
Workflow Diagram:
Caption: Workflow for Imine Formation.
Materials:
-
This compound
-
2-Pyridinecarboxaldehyde
-
Anhydrous magnesium sulfate (MgSO4)
-
Methanol (MeOH), HPLC grade
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5.0 mL), add 2-pyridinecarboxaldehyde (1.0 mmol).[4]
-
Add anhydrous magnesium sulfate (4.0 mmol) to the mixture as a drying agent.[4]
-
Stir the suspension at ambient temperature for 24 hours. Monitor the reaction by TLC.[4]
-
After completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-pyrazolyl imine, which can be used without further purification or purified by recrystallization or chromatography if necessary.
Quantitative Data (Expected):
This mild, uncatalyzed condensation reaction is expected to proceed in good yield.
| Derivative | Aldehyde | Drying Agent | Solvent | Time (h) | Yield (%) | Ref. |
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 2-Pyridinecarboxaldehyde | Magnesium sulfate | Methanol | 24 | 81 | [4] |
Characterization Data
The synthesized derivatives should be fully characterized using standard analytical techniques. Expected spectroscopic data, based on analogous compounds, are summarized below.
Table of Spectroscopic Data for Analogous Pyrazole Derivatives:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | FT-IR (cm-1) | HRMS (m/z) | Ref. |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, NMe), 5.74 (s, 1H, H-4), 7.34 (d, 2H), 7.78 (d, 2H) | 21.9, 30.4, 32.4, 35.6, 103.7, 129.0, 129.8, 130.9, 135.8, 145.9, 160.9 | 1363, 1170 (SO2 stretch) | 462.1516 [M+H]+ | [1][2] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.49 (s, 3H, NCH3), 3.81 (s, 3H, OCH3), 4.16 (d, 2H), 5.37 (s, 1H, H-4), 6.89 (d, 2H), 7.25 (d, 2H) | 30.6, 32.2, 34.2, 50.1, 55.4, 85.2, 114.2, 129.4, 132.3, 149.2, 159.0, 159.3 | 3332 (N-H stretch) | 287.2051 [M]+ | [3] |
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 1.32 (s, 9H, tBu), 3.94 (s, 3H, NCH3), 6.17 (s, 1H, H-4), 7.34 (ddd, 1H), 7.78 (td, 1H), 8.19 (d, 1H), 8.66 (s, 1H, CH=N), 8.70 (ddd, 1H) | 30.6, 32.5, 34.8, 93.8, 121.9, 125.3, 136.9, 149.9, 153.5, 154.2, 159.1, 162.7 | 1599 (C=N imine) | 242.1842 [M]+ | [4] |
Note: The chemical shifts for the m-tolyl protons and carbons in the target derivatives will differ from the N-methyl analogs listed above and will need to be assigned accordingly. The core pyrazole and tert-butyl signals are expected to be in similar regions.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving pyrazole derivatives, a promising class of compounds in drug discovery. The following sections cover three distinct HTS case studies targeting key proteins implicated in cancer and neurodegenerative diseases: Heat Shock Protein 90 (Hsp90), Superoxide Dismutase 1 (SOD1), and the YAP-TEAD transcription factor complex.
Case Study 1: Identification of Pyrazole-Based Inhibitors of Hsp90 ATPase Activity
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of its ATPase activity represents a key strategy in cancer therapy. High-throughput screening assays have been instrumental in identifying novel chemical scaffolds, such as 3,4-diaryl pyrazoles, that can effectively inhibit Hsp90.
Signaling Pathway: Hsp90 Chaperone Cycle
The Hsp90 chaperone cycle is a dynamic process regulated by ATP binding and hydrolysis, and coordinated by a series of co-chaperones. This cycle is essential for the proper folding and maturation of client proteins.
Experimental Workflow: Hsp90 ATPase Activity HTS Assay
A common method for screening Hsp90 ATPase inhibitors is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released upon ATP hydrolysis.
Application Notes and Protocols: Pyrazole Compounds as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrazole-containing compounds as potent antifungal and antibacterial agents. This document details the synthesis, in vitro evaluation protocols, and known mechanisms of action, supported by quantitative data and visual workflows.
Introduction
Pyrazole, a five-membered heterocyclic diamine, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of the pyrazole nucleus have demonstrated significant efficacy as antibacterial and antifungal agents, making them a focal point in the search for new antimicrobial drugs to combat rising resistance.[2] This document serves as a practical guide for researchers engaged in the discovery and development of novel pyrazole-based antimicrobial therapeutics.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various pyrazole derivatives against a panel of pathogenic bacteria and fungi, providing a comparative analysis of their potency.
Table 1: Antibacterial Activity of Selected Pyrazole Compounds (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Naphthyl-substituted pyrazole-derived hydrazone (6) | 0.78–1.56 | - | - |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | 1–8 | - | 1 |
| Thiazolo-pyrazole derivative (17) | 4 (MRSA) | - | - |
| Imidazo-pyridine substituted pyrazole (18) | <1 (except MRSA) | - | <1 |
| Triazine-fused pyrazole (32) | - | - | - |
| Pyrazole-imidazole-triazole hybrid (22) | low µmol/ml | - | low µmol/ml |
| Pyrazole-fused fraxinellone (31) | - | 4 | - |
| Pyrazolopyridinone-fused imidazopyridine (33) | good | - | - |
| Pyrazole-clubbed pyrimidine (5c) | 521 µM (MRSA) | - | - |
| 5-functionalized pyrazole (3c) | 32-64 (MDR Staph) | - | - |
| 5-functionalized pyrazole (4b) | 32-64 (MDR Staph) | - | - |
Table 2: Antifungal Activity of Selected Pyrazole Compounds (EC50 in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Rhizoctonia solani | Fusarium graminearum | Reference |
| Pyrazole derivative (2) | - | 1 | - | - | [3] |
| Isoxazolol pyrazole carboxylate (7ai) | - | - | 0.37 | - | [4][5] |
| Pyrazole compound (1v) | - | - | - | 0.0530 µM | [6] |
| Chalcone derivative with pyrazole (Z10) | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of pyrazole compounds are provided below.
Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines a general and widely used method for the synthesis of pyrazoline derivatives through the cyclocondensation reaction of chalcones with hydrazine hydrate.[8]
Materials:
-
Chalcone derivative
-
Hydrazine hydrate or phenylhydrazine
-
Ethanol or glacial acetic acid as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Buchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
To this solution, add hydrazine hydrate or phenylhydrazine (1-1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product completely.
-
Purify the synthesized pyrazole derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure compound.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This method is used for the preliminary screening of the antimicrobial activity of the synthesized pyrazole compounds.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal culture
-
Synthesized pyrazole compounds
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile cork borer or micropipette tip
-
Incubator
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of growth.
-
Allow the plate to dry for a few minutes.
-
With a sterile cork borer or the back of a sterile micropipette tip, create wells (6-8 mm in diameter) in the agar.[9]
-
Prepare solutions of the test pyrazole compounds at a known concentration in a suitable solvent.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum
-
Synthesized pyrazole compounds
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Growth control (inoculum in broth)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each pyrazole compound in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
In the first column of wells, add 100 µL of the test compound stock solution, effectively creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.
-
Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except the sterility control) with 100 µL of the diluted inoculum.
-
Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and proposed mechanisms of action for pyrazole compounds.
References
- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 7. biorxiv.org [biorxiv.org]
- 8. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Pharmacological Applications of Substituted Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Substituted pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and neurological disorders. This document provides detailed application notes and experimental protocols for key pharmacological applications of this versatile compound class.
I. Anti-inflammatory Applications: Selective COX-2 Inhibition
A prominent application of substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are effective anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]
Lead Compound: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that acts as a selective, reversible inhibitor of the COX-2 enzyme.[3][4] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins that mediate pain and inflammation.[1][3][4] Its selectivity for COX-2 over COX-1 minimizes the disruption of prostaglandin production in the gastrointestinal tract, which is a protective mechanism.[2][4]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Quantitative Data: COX-2 Inhibition
| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 40 | ~30 | [Nature Reviews Drug Discovery, 2002] |
| Rofecoxib | COX-2 | 18 | ~277 | [Nature Reviews Drug Discovery, 2002] |
| Valdecoxib | COX-2 | 5 | ~233 | [Nature Reviews Drug Discovery, 2002] |
Experimental Protocols
Protocol 1: Synthesis of Celecoxib [1][5][6]
This protocol describes a common method for the synthesis of Celecoxib.
-
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric) [7]
This protocol outlines a method to determine the IC50 value of a test compound against COX-2.
-
Principle: The assay measures the peroxidase activity of COX, where a probe is oxidized to a fluorescent product. Inhibition of COX-2 by the test compound results in a decreased fluorescence signal.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Include an enzyme control (no inhibitor) and a solvent control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately read the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes.
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
II. Anticancer Applications: Kinase Inhibition
Substituted pyrazoles are a cornerstone in the development of kinase inhibitors for cancer therapy.[8] They can be designed to target various kinases involved in cancer cell proliferation, survival, and angiogenesis.
Lead Compounds: Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1/MET inhibitor)
Many pyrazole-based compounds target Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[8][9][10]
Signaling Pathway: JAK/STAT Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway.
Quantitative Data: Kinase Inhibition by Pyrazole Derivatives
| Compound | Target(s) | IC50 (nM) | Cell Line (GI50, µM) | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | HEL (0.19) | [J Med Chem, 2009] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | PC-3 (low µM) | [2][11][12] |
| Compound 11b | JAKs | Potent (nM range) | HEL (0.35), K562 (0.37) | [11][12] |
| Compound 15 | CDK2 | 5 | Ovarian Cancer (0.127–0.560) | [13] |
| Compound 9 | VEGFR-2 | 220 | - | [9] |
| Compound 3 | EGFR | 60 | - | [9] |
Experimental Protocols
Protocol 3: Synthesis of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors [2]
-
Reaction: Reaction of a substituted 2,4-dichloropyrimidine with an aromatic amine, followed by reaction with 1H-pyrazol-4-amine.
-
Materials:
-
5-substituted-2,4-dichloropyrimidine
-
Aromatic amine
-
Diisopropylethylamine (DIPEA)
-
1H-Pyrazol-4-amine
-
Trifluoroacetic acid (TFA)
-
Organic solvents (e.g., dioxane, ethanol)
-
-
Procedure:
-
Step 1: React the 5-substituted-2,4-dichloropyrimidine with the aromatic amine in the presence of a base like DIPEA in a suitable solvent such as ethanol. Heat the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the intermediate product.
-
Step 2: React the intermediate with 1H-pyrazol-4-amine using TFA as a catalyst at an elevated temperature.
-
After the reaction is complete, perform an appropriate work-up and purify the final product by column chromatography.
-
Characterize the synthesized compound by NMR and mass spectrometry.
-
Protocol 4: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-based) [14]
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide
-
ATP
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (final DMSO concentration <1%).
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add a solution containing the JAK2 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Protocol 5: Cell Viability MTT Assay [15][16]
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Materials:
-
Cancer cell line (e.g., HEL, K562)
-
Culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
III. Other Notable Applications
Substituted pyrazoles have also been investigated for other therapeutic applications:
-
Obesity and Related Metabolic Disorders: Rimonabant, a 1,5-diarylpyrazole, was developed as a selective cannabinoid CB1 receptor inverse agonist.[17] It was designed to reduce appetite and improve metabolic parameters.[18] However, it was withdrawn from the market due to serious psychiatric side effects.[15]
-
Neurodegenerative Diseases: Pyrazole derivatives have been explored as potential treatments for diseases like Alzheimer's and Parkinson's.[19][20] They can act as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[21]
Conclusion
The substituted pyrazole scaffold is a highly versatile and pharmacologically significant moiety that has led to the development of several important drugs. Its continued exploration in various therapeutic areas, particularly in the design of selective kinase inhibitors for cancer, holds great promise for future drug discovery efforts. The protocols and data presented here provide a foundational resource for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1] For the target molecule, this involves the reaction of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with m-tolylhydrazine. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
Q2: How should I handle the m-tolylhydrazine starting material?
A2: m-Tolylhydrazine is often supplied as a hydrochloride salt (m-tolylhydrazine hydrochloride) for improved stability. To use it in the reaction, the free base needs to be generated in situ. This is typically achieved by adding a base, such as sodium hydroxide or an organic base like triethylamine, to the reaction mixture.
Q3: What are the critical parameters to control for a high yield?
A3: Key parameters to optimize include reaction temperature, solvent, catalyst (if any), and reaction time. The purity of the starting materials, pivaloylacetonitrile and m-tolylhydrazine, is also crucial. For similar pyrazole syntheses, reaction temperatures can range from room temperature to reflux, and solvents can vary from alcohols to aprotic polar solvents like DMF.[2]
Q4: Can regioisomers be formed during the synthesis?
A4: Yes, the reaction between an unsymmetrical β-ketonitrile and a substituted hydrazine can potentially lead to the formation of two regioisomers. In this specific synthesis, the desired product is this compound. The alternative isomer would be 5-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-3-amine. The regioselectivity of the cyclization is influenced by the reaction conditions and the electronic and steric properties of the substituents on both reactants. Careful characterization of the final product is essential to confirm the correct isomer has been synthesized.
Q5: What are the expected spectroscopic signatures for the desired product?
A5: Characterization is typically performed using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. In the ¹H NMR spectrum, you would expect to see signals corresponding to the tert-butyl group (a singlet around 1.3 ppm), the methyl group on the tolyl ring (a singlet around 2.4 ppm), aromatic protons of the tolyl ring, a proton on the pyrazole ring, and the amine protons. The exact chemical shifts will depend on the solvent used. Mass spectrometry should confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature and/or time. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Poor quality of starting materials. | - Ensure the purity of pivaloylacetonitrile and m-tolylhydrazine. Impurities in the starting materials can lead to side reactions and lower yields. | |
| Incorrect stoichiometry. | - Use a slight excess (1.1-1.2 equivalents) of the pivaloylacetonitrile to ensure the complete consumption of the hydrazine. | |
| Inefficient generation of free m-tolylhydrazine. | - If starting from the hydrochloride salt, ensure that a sufficient amount of base is used to neutralize the HCl and generate the free hydrazine. | |
| Formation of Multiple Products (Impurities) | Presence of regioisomers. | - Modify the reaction conditions (solvent, temperature) to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate the isomers. |
| Side reactions of starting materials. | - Pivaloylacetonitrile can be prone to side reactions. Ensure it is of high purity before use. | |
| Degradation of product. | - If the reaction is heated for too long or at too high a temperature, the product may start to degrade. Optimize the reaction time and temperature. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). - Try to form a salt (e.g., hydrochloride) of the product, which may be more crystalline. |
| Product is contaminated with unreacted starting materials. | - Optimize the stoichiometry of the reaction. - Use an appropriate purification method, such as column chromatography or recrystallization, to remove unreacted starting materials. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted pyrazole amine.[3] Optimization may be required to achieve the best results.
Materials:
-
m-Tolylhydrazine hydrochloride
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonium Hydroxide
-
Water
-
Ice
Procedure:
-
To a solution of concentrated hydrochloric acid (e.g., 4 mL) in water (e.g., 35 mL), add m-tolylhydrazine hydrochloride (1.0 eq) and pivaloylacetonitrile (1.5 eq).
-
Heat the reaction mixture at 70-80 °C for 1-2 hours.
-
Add another portion of concentrated hydrochloric acid (e.g., 4 mL) and continue heating for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture in an ice bath.
-
Neutralize the mixture with concentrated ammonium hydroxide until the pH is basic.
-
The product should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Table of Reaction Conditions for Optimization
The following table provides a starting point for optimizing the reaction conditions. It is recommended to perform small-scale experiments to determine the optimal conditions for your specific setup.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Water/HCl | Ethanol | DMF |
| Base (if using HCl salt) | N/A (acidic) | Triethylamine | K₂CO₃ |
| Temperature | 70-80 °C | Reflux | 100 °C |
| Time | 2-4 hours | 6-8 hours | 4-6 hours |
| Pivaloylacetonitrile (eq) | 1.5 | 1.2 | 1.2 |
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Illustration of potential regioisomer formation.
References
Troubleshooting common side reactions in Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in my Knorr pyrazole synthesis. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal pH: The Knorr synthesis is typically acid-catalyzed.[3] The rate of both hydrazone formation and subsequent cyclization is significantly influenced by pH.[4]
-
Solution: Ensure the presence of a catalytic amount of acid, such as glacial acetic acid.[1][2] Acidic conditions facilitate the protonation of a ketone oxygen, activating the carbonyl carbon for nucleophilic attack.[4] However, excessively strong acidic conditions can lead to side reactions, so optimization may be required.
-
-
Purification Losses: Significant product loss can occur during work-up and purification.
-
Solution: Optimize your purification strategy. Recrystallization from a suitable solvent like ethanol is a common and effective method for purifying pyrazoles.[5] If your product is a solid, ensure complete precipitation from the reaction mixture. This can sometimes be induced by cooling the mixture in an ice bath and adding a solvent like diethyl ether to precipitate the product.[5]
-
-
Reagent Quality: The purity of your starting materials, particularly the hydrazine and 1,3-dicarbonyl compound, is crucial.
-
Solution: Use freshly distilled or purified reagents. Hydrazine derivatives can be unstable, and their degradation can lead to impurities and lower yields.
-
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two isomeric pyrazoles. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[3][6]
Here are strategies to control regioselectivity:
-
Solvent Effects: The choice of solvent can dramatically influence the regioselectivity.
-
Solution: Consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents. These have been shown to significantly improve the regioselectivity in pyrazole formation.[7]
-
-
Steric and Electronic Control: The regioselectivity is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[3][6]
-
Solution: While more inherent to your chosen substrates, understanding these effects can help predict the major isomer. The less sterically hindered and more electrophilic carbonyl group is generally favored for the initial attack by the more nucleophilic nitrogen of the substituted hydrazine.
-
-
pH Optimization: The pH of the reaction can influence the rate of the initial condensation and may have an effect on regioselectivity.[4]
-
Solution: Carefully control the amount of acid catalyst used. A systematic screening of pH conditions may be necessary to find the optimal selectivity for your specific substrates.
-
Q3: I am observing unexpected byproducts in my reaction mixture. What are they and how can I avoid their formation?
A3: Besides regioisomers, other side reactions can occur.
-
Hydrazone Intermediate Accumulation: Under certain conditions, the reaction can stall after the initial formation of the hydrazone intermediate without proceeding to cyclization.[4]
-
Di-addition of Hydrazine: In some cases, a di-addition of the hydrazine to the 1,3-dicarbonyl compound can occur, leading to more complex intermediates and byproducts.[8]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the 1,3-dicarbonyl compound might help to minimize this side reaction.
-
-
Degradation of Starting Materials or Product: The reactants or the pyrazole product itself might be unstable under the reaction conditions, especially at high temperatures or extreme pH, leading to a complex mixture of degradation products.
-
Solution: Use the mildest effective reaction conditions. This could involve lowering the reaction temperature and using a weaker acid catalyst. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent product degradation.
-
Q4: My crude product is a dark, oily, or tarry substance that is difficult to purify. What should I do?
A4: The formation of dark, intractable materials often indicates polymerization or extensive side reactions.
-
Reaction Conditions: This is often caused by excessively high temperatures or prolonged reaction times.
-
Solution: Try running the reaction at a lower temperature for a longer period. Also, ensure the reaction is stopped as soon as the starting material is consumed (monitored by TLC).
-
-
Purification Strategy:
-
Solution: If direct crystallization fails, column chromatography is a powerful tool for separating the desired pyrazole from impurities. A variety of stationary phases (e.g., silica gel) and solvent systems can be employed.[9] It is advisable to perform a small-scale test to determine the optimal conditions for chromatographic separation.
-
Data on Reaction Conditions
The following table summarizes the impact of various reaction parameters on the outcome of the Knorr pyrazole synthesis, based on literature data. This information can guide the optimization of your experimental setup.
| Parameter | Condition | Effect on Yield | Effect on Regioselectivity | Notes | Reference(s) |
| Solvent | Ethanol | Generally good yields | Can lead to mixtures of regioisomers with unsymmetrical diketones | A common and effective solvent for the reaction. | [7] |
| 2,2,2-Trifluoroethanol (TFE) | Good yields | Dramatically increases regioselectivity | Fluorinated alcohols can favor the formation of one regioisomer. | [7] | |
| 1-Propanol | Good yields | - | Used in combination with acetic acid for pyrazolone synthesis. | [1][2] | |
| Neat (no solvent) | Very good yields | - | Can be effective for certain substrates, leading to short reaction times. | [5] | |
| Catalyst | Acetic Acid | Essential for good yields | Can influence regioselectivity | A common and effective acid catalyst. | [1][2] |
| No Catalyst (Neutral pH) | Low to no product formation | - | Inefficient, may lead to stalling at the hydrazone intermediate. | [4] | |
| Temperature | 100 °C | Generally good yields | May affect selectivity | A common reaction temperature. | [1][2] |
| 135-145 °C | Very good yields | - | Higher temperatures can lead to faster reactions but also potential for side products. | [5] | |
| pH | Acidic (pH < 7) | Markedly speeds up the reaction | Can influence regioselectivity | Essential for both hydrazone formation and cyclization. | [4] |
| Neutral (pH 7) | Trapping of hydrazone intermediate | - | Cyclization to pyrazole is not observed. | [4] | |
| Basic (pH 8.5) | Only starting material recovered | - | Reaction does not proceed. | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Knorr pyrazole synthesis.
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic and should be done slowly.
-
Heat the mixture under reflux for 1 hour at 135–145 °C.
-
After heating, a heavy syrup will form. Cool the syrup in an ice-water bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point.
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1][2]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways in the Knorr pyrazole synthesis, including the formation of regioisomers.
Caption: General mechanism of the Knorr pyrazole synthesis showing the formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl compound.
Caption: A troubleshooting workflow for common issues encountered in the Knorr pyrazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for pyrazole synthesis (solvent, temperature, catalyst)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimization of reaction conditions for pyrazole synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), structured data on reaction conditions, and complete experimental protocols to assist you in your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during pyrazole synthesis, helping you to identify potential causes and implement effective solutions.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions. Hydrazine derivatives may degrade over time.[1] 2. Incomplete Reaction: Reaction time or temperature may be insufficient. 3. Suboptimal Stoichiometry: Incorrect ratio of reactants. 4. Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrates. | 1. Assess Starting Material Purity: Ensure the purity of your reactants. It is recommended to use freshly opened or purified hydrazine derivatives.[1] 2. Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2] 3. Adjust Stoichiometry: A slight excess of the hydrazine derivative (1.1-1.2 equivalents) can help drive the reaction to completion. 4. Screen Catalysts: For Knorr synthesis, common catalysts include acetic acid or mineral acids.[3] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have proven to be more effective.[4][5] |
| Formation of Regioisomers | 1. Unsymmetrical 1,3-Dicarbonyl Compounds: The nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[1] 2. Solvent Effects: Protic solvents like ethanol can sometimes lead to poor regioselectivity.[6][7] | 1. Steric and Electronic Control: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1] 2. Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of the desired isomer.[6][7][8] 3. pH Control: Adjusting the pH of the reaction mixture can favor the formation of one regioisomer over the other. |
| Difficult Product Purification | 1. Colored Impurities: Discoloration of the reaction mixture, often yellow or red, is common, especially when using hydrazine salts, due to the formation of colored impurities from the starting material.[1] 2. Oily Product: The final product may be an oil that is difficult to crystallize due to impurities.[9] 3. Interaction with Silica Gel: The basic nature of pyrazoles can lead to strong interactions with acidic silica gel during column chromatography, causing tailing and poor separation.[9] | 1. Decolorization: Adding activated charcoal to the crude product solution and filtering can help remove colored impurities. Recrystallization is also an effective purification method.[1] 2. Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal. Trituration with a non-polar solvent like hexanes can also help to induce solidification.[9] 3. Chromatography Adjustments: Deactivate the silica gel with a base like triethylamine before packing the column. Alternatively, use a different stationary phase such as neutral alumina.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a widely used and versatile method. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[3][11]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly impact the reaction's yield and regioselectivity. While protic solvents like ethanol are commonly used, aprotic dipolar solvents such as N,N-dimethylacetamide (DMA) or fluorinated alcohols can offer better results, especially in controlling regioselectivity.[6][7] Green and sustainable alternatives like deep eutectic solvents (DESs) are also gaining attention.
Q3: What role does temperature play in pyrazole synthesis?
A3: Temperature is a critical parameter. Some reactions proceed efficiently at room temperature, while others require heating or reflux to go to completion. Microwave-assisted synthesis, which utilizes higher temperatures for short periods, has been shown to accelerate reaction rates and improve yields.[2][12][13] For instance, raising the temperature to 60 °C was found to improve the yield in a silver-catalyzed synthesis of trifluoromethylated pyrazoles.[14]
Q4: Can I run the reaction without a catalyst?
A4: While some pyrazole syntheses can proceed without a catalyst, most methods, particularly the Knorr synthesis, are acid-catalyzed.[3] The catalyst facilitates the formation of the hydrazone intermediate, which is a key step in the reaction mechanism. Various catalysts, from simple acids to metal-based nanoparticles, have been employed to improve reaction efficiency.[4][15]
Q5: How can I purify my pyrazole product?
A5: Common purification techniques include recrystallization, column chromatography, and trituration.[1] For recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble at room temperature is ideal.[9] When using column chromatography, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[10]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of different solvents, catalysts, and energy sources on pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone Substituent (R¹) | Solvent | Regioisomeric Ratio (5-Aryl : 3-Aryl) | Total Yield (%) |
| Phenyl | Ethanol (EtOH) | 50:50 | 85 |
| Phenyl | 2,2,2-Trifluoroethanol (TFE) | 98:2 | 90 |
| Phenyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 92 |
| 4-Methoxyphenyl | Ethanol (EtOH) | 60:40 | 88 |
| 4-Methoxyphenyl | 2,2,2-Trifluoroethanol (TFE) | >99:1 | 95 |
| 4-Methoxyphenyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 96 |
| (Data compiled from studies on the reaction of unsymmetrical 1,3-diketones with methylhydrazine.[6][7][8]) |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Pyrazole Derivative | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Pyrazolo[1,5-a]pyrimidines | Conventional Heating | Reflux | 8-12 hours | 70-85 |
| Pyrazolo[1,5-a]pyrimidines | Microwave-Assisted | 120 | 15 min | 85-95 |
| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | 150 | 10-15 min | 70-90 |
| (Data compiled from various sources.[2][16]) |
Table 3: Effect of Catalyst on Pyrazole Synthesis
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 1,3-Diketone, Hydrazine | Acetic Acid | Ethanol | Reflux | 1-2 hours | 80-95 |
| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Nano-ZnO | Water | Room Temp. | 10-20 min | 90-98 |
| Propargyl N-Sulfonylhydrazones | Silver(I) | Dichloromethane | Room Temp. | 3-5 hours | 85-96 |
| Chalcone, Hydrazine Hydrate | None (Solvent-free) | Microwave | 140 | 3-5 min | 88-96 |
| (Data compiled from various sources.[4][15][17][18]) |
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution. Note: This addition can be exothermic.[11]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the resulting syrup in an ice bath to induce crystallization.[11]
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[19]
-
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid method for pyrazole synthesis using microwave irradiation.
-
Materials:
-
1,3-Dicarbonyl compound or chalcone (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,3-dicarbonyl compound (or chalcone) and the hydrazine derivative.[2]
-
Add the solvent (e.g., 5 mL of ethanol) and a catalytic amount of glacial acetic acid.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
-
Protocol 3: Nano-ZnO Catalyzed Green Synthesis of Pyranopyrazoles
This protocol describes an environmentally friendly, one-pot, four-component synthesis.
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Nano-ZnO (25 mg)
-
Water (5 mL)
-
-
Procedure:
-
In a flask, stir a mixture of the aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and nano-ZnO in water at room temperature.[17]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10-20 minutes.[17]
-
Upon completion, cool the reaction mixture.
-
Collect the precipitate by filtration, wash with water, and recrystallize from hot ethanol to obtain the pure product.[17]
-
Visualizations
Caption: A general experimental workflow for pyrazole synthesis.
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Caption: Key factors influencing regioselectivity in unsymmetrical pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nanomaterchem.com [nanomaterchem.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. books.rsc.org [books.rsc.org]
How to improve regioselectivity in unsymmetrical pyrazole synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine produce a mixture of two regioisomers?
The formation of a regioisomeric mixture is a common challenge in pyrazole synthesis, most notably in the Knorr cyclocondensation.[1] When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1] This leads to two different condensation pathways, resulting in the formation of two distinct pyrazole regioisomers. The final ratio of these isomers is governed by the subtle interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]
Q2: What are the primary strategies to control which regioisomer is formed?
Controlling regioselectivity involves manipulating the reaction conditions or modifying the reactants to favor one reaction pathway over the other. The most effective strategies include:
-
Solvent Modification: Changing the solvent system can significantly alter the isomeric ratio.[2][3]
-
pH Control: Adjusting the pH with catalytic amounts of acid or base can direct the initial nucleophilic attack.[3]
-
Substrate Modification: Using starting materials with strong steric or electronic bias can inherently favor the formation of a single isomer.[1] Alternatively, using precursors like trichloromethyl enones allows for selective synthesis based on the nature of the hydrazine used (free base vs. hydrochloride salt).[4][5]
-
Alternative Energy Sources: Techniques like microwave irradiation can sometimes promote the formation of the thermodynamically more stable product.[3][6]
-
Advanced Synthesis Techniques: Continuous-flow chemistry offers precise control over reaction parameters, which can enhance regioselectivity.[7]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This outcome is common when the substituents on the 1,3-dicarbonyl have similar electronic and steric properties, offering no inherent preference for the site of initial hydrazine attack.
Solutions:
-
Change the Solvent System: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[2][8] The unique hydrogen-bonding properties of these solvents can selectively stabilize one of the reaction intermediates, thereby favoring a single cyclization pathway.[2][3]
-
Adjust Reaction pH: The nucleophilicity of the substituted hydrazine can be modulated by pH.
-
Acid Catalysis: Adding a catalytic amount of acid (e.g., glacial acetic acid, HCl) can protonate the more basic nitrogen of the hydrazine (for instance, the substituted nitrogen in methylhydrazine), making the unsubstituted nitrogen the primary nucleophile and directing the reaction.[3]
-
Hydrazine Salts: Using a hydrazine hydrochloride salt instead of the free base can completely reverse the regioselectivity with certain substrates, providing a powerful method for selectively accessing the alternative isomer.[4]
-
-
Employ Microwave Irradiation: Microwave-assisted synthesis can enhance regioselectivity by promoting the formation of the thermodynamically more stable product through rapid and uniform heating.[6][9] Reaction times are also often drastically reduced.[10]
Data Presentation: Effect of Solvent on Regioselectivity
The following data summarizes the powerful effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) | Reference |
| Ethanol | 1 : 1.2 | 98 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | 4.3 : 1 | 96 | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20 : 1 | 95 | [2][8] |
Issue 2: The desired regioisomer is the minor product.
If a specific regioisomer is required but is consistently produced in lower yield, a more strategic approach focusing on reactant choice is necessary.
Solutions:
-
Reverse Hydrazine Reactivity: As demonstrated in the synthesis of 3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the choice between free arylhydrazine and its hydrochloride salt can dictate the outcome. Using arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, whereas the corresponding free hydrazine exclusively produces the 1,5-regioisomer.[4]
-
Utilize Alternative Precursors: Instead of traditional 1,3-dicarbonyls, consider other synthons that offer better inherent regiocontrol.
-
α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines can provide pyrazolines, which are then oxidized to pyrazoles, often with high regioselectivity.[11][12]
-
Acetylenic Ketones: These substrates react with substituted hydrazines to afford single pyrazole isomers in excellent yields, demonstrating high regioselectivity regardless of the substituents.[13]
-
Vinyl Ketones with a Leaving Group: These compounds react with hydrazines to form pyrazolines, and the subsequent elimination of the leaving group drives the formation of the pyrazole product, often with excellent regiocontrol.[11]
-
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using Fluorinated Alcohols (HFIP)
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP as a solvent.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
-
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.[3][6]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[3]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[3]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the core challenge of regioselectivity and a logical workflow for addressing it in the lab.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Pyrazole Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of substituted pyrazole amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of substituted pyrazole amines?
A1: Typical byproducts in pyrazole synthesis include regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, which can be difficult to separate.[1] Incomplete cyclization or aromatization can result in pyrazoline intermediates.[1] Furthermore, side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[1][2]
Q2: My substituted pyrazole amine is showing poor peak shape and recovery during silica gel column chromatography. What could be the cause?
A2: The basic nature of the amino group on the pyrazole ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause peak tailing, irreversible adsorption, and ultimately, low recovery of your compound.[3][4]
Q3: How can I improve the purification of my basic pyrazole amine using silica gel chromatography?
A3: To mitigate the issues caused by the basicity of your compound, you can deactivate the silica gel. This is commonly achieved by adding a small amount of a basic modifier to the eluent system, such as triethylamine (typically 0.1-1%) or ammonia in methanol.[3][4] This additive competes with your compound for binding to the acidic sites on the silica, leading to improved peak shape and recovery.
Q4: Are there alternative stationary phases for purifying basic pyrazole amines?
A4: Yes, if modifying the mobile phase for silica gel chromatography is not effective, consider using alternative stationary phases. Neutral or basic alumina can be a good option for basic compounds.[3][5] Additionally, reversed-phase chromatography using a C18-functionalized silica column is a powerful alternative, especially for polar compounds.[3]
Q5: What are some common recrystallization solvents for substituted pyrazole amines?
A5: The choice of recrystallization solvent is highly dependent on the specific structure and substitution pattern of your pyrazole amine. However, common solvents and solvent systems that have been successfully used include ethanol, methanol, ethanol/water mixtures, and ethyl acetate.[3][6] A good starting point is to test the solubility of your crude product in a range of solvents of varying polarities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of substituted pyrazole amines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Yellow or Red Colored Impurities in the Final Product | Decomposition of hydrazine starting materials or side reactions.[1][2] | - Ensure the use of high-purity hydrazine. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Consider purification by recrystallization, as colored impurities may be selectively removed in the mother liquor. |
| Difficulty Separating Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines leading to the formation of isomers with very similar polarities.[1] | - Optimize the selectivity of your chromatographic system. This may involve trying different solvent systems or switching to a different stationary phase (e.g., from silica to C18). - High-Performance Liquid Chromatography (HPLC) may be necessary for separating closely related isomers. |
| Low Yield After Column Chromatography | Irreversible adsorption of the basic pyrazole amine onto the acidic silica gel.[3][4] | - Deactivate the silica gel by adding triethylamine or another suitable base to your eluent. - Use a less acidic stationary phase like neutral alumina. - Consider alternative purification methods such as recrystallization or acid-base extraction. |
| Product is an Oil and Cannot be Recrystallized | The compound may have a low melting point or exist as a mixture of isomers, inhibiting crystallization. | - Attempt to purify by column chromatography. - Try to form a salt of the amine (e.g., by adding a solution of HCl in a non-polar solvent) which may be a crystalline solid and can be recrystallized. The free base can then be regenerated. |
| Inconsistent Results with Acid-Base Extraction | The pKa of your substituted pyrazole amine may not be suitable for efficient extraction with the chosen aqueous acid. | - Test a small sample with different aqueous acids (e.g., 1M HCl, 5% citric acid) to find the optimal conditions for protonation and extraction into the aqueous phase. - Ensure thorough mixing and allow for adequate phase separation. |
Experimental Protocols
General Protocol for Deactivating Silica Gel for Column Chromatography
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker.
-
Solvent Addition: Add the less polar solvent of your intended eluent system to the silica gel to create a slurry.
-
Base Addition: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume you anticipate using for packing and running the column.
-
Mixing: Stir the slurry gently for a few minutes to ensure even distribution of the triethylamine.
-
Column Packing: Pack the column with the treated slurry as you normally would.
-
Equilibration: Equilibrate the packed column with your mobile phase (containing the same concentration of triethylamine) before loading your sample.
General Protocol for Recrystallization from an Ethanol/Water Mixture
-
Dissolution: Dissolve the crude substituted pyrazole amine in a minimal amount of hot ethanol. The solution should be near saturation.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until you observe the first signs of persistent turbidity (cloudiness).
-
Clarification: If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of substituted pyrazole amines.
Caption: A logical flowchart for troubleshooting common purification challenges with pyrazole amines.
References
Stability issues and degradation pathways of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
Welcome to the technical support center for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation of its purity, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advised. Aminopyrazole derivatives can be sensitive to air and light, which may lead to gradual degradation and discoloration over time.[1]
Q2: I've noticed a change in the color of my compound from a white or off-white powder to a yellowish or brownish hue. What could be the cause?
A2: Discoloration of aminopyrazole compounds is often an indication of oxidation or degradation. The primary amine group in the 5-position of the pyrazole ring is susceptible to air oxidation, which can lead to the formation of colored impurities.[2] Exposure to light can also accelerate this process. It is crucial to handle the compound under an inert atmosphere and minimize its exposure to light. If discoloration is observed, it is recommended to verify the purity of the material before use.
Q3: My compound is showing poor solubility in my desired solvent. What can I do?
A3: this compound is a relatively non-polar molecule and is expected to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. If you are experiencing solubility issues, consider the following:
-
Solvent Polarity: Try a range of solvents with varying polarities.
-
Sonication: Gentle sonication can help to break up solid aggregates and improve dissolution.
-
Warming: Cautiously warming the solvent may increase the solubility. However, be mindful of potential thermal degradation. Always monitor for any changes in color or the appearance of new spots on a TLC plate.
Q4: Are there any known incompatibilities with other common laboratory reagents?
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Appearance of a New Impurity Peak in HPLC Analysis After a Few Days
-
Potential Cause: The compound may be degrading under the current storage or experimental conditions. The primary amine and the pyrazole ring are potential sites for degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere).
-
Check Solvent Stability: If the compound is stored in solution, the solvent may be contributing to degradation. Prepare fresh solutions for each experiment. Some solvents can contain peroxides or other impurities that may react with the compound.
-
Inert Atmosphere: When handling the solid or solutions, use an inert gas like nitrogen or argon to minimize contact with oxygen.[2]
-
Forced Degradation Study: To understand the lability of the compound, consider performing a forced degradation study under stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
-
Issue 2: Inconsistent Results in Biological Assays
-
Potential Cause: Inconsistent results can be due to the degradation of the compound in the assay medium, leading to a lower effective concentration. The hydrolytic stability of pyrazole derivatives can be pH-dependent.[3][4]
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze the sample by HPLC to check for degradation.
-
pH Consideration: Be aware that the stability of the compound may vary at different pH values. The pyrazole ring system can be susceptible to ring-opening under certain conditions.[5]
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant to the assay medium could be considered, provided it does not interfere with the assay itself.
-
Potential Degradation Pathways
While specific degradation pathways for this compound have not been experimentally determined, based on the chemistry of related 5-aminopyrazole derivatives, the following pathways are plausible:
-
Oxidative Degradation: The primary amine at the C5 position is a likely site for oxidation. This can lead to the formation of colored dimeric or polymeric products.[6][7][8] The pyrazole ring itself is generally resistant to oxidation, but the presence of the activating amino group can increase its susceptibility.[9]
-
Hydrolytic Degradation: Although the pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage. The stability of pyrazole derivatives towards hydrolysis can be influenced by the substituents on the ring.[3][4]
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. Photochemical reactions could potentially lead to ring rearrangement or cleavage.[10][11][12]
Experimental Protocols
For researchers wishing to investigate the stability of this compound, a forced degradation study is recommended.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Data Presentation
The following tables provide a template for summarizing the results of stability studies.
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 8% | 1 |
| 3% H₂O₂, RT, 24h | 25% | 3 |
| Heat (Solid), 70°C, 48h | <1% | 0 |
| Heat (Solution), 60°C, 24h | 5% | 1 |
| Photolysis (ICH Q1B) | 12% | 2 |
Table 2: Purity Profile Over Time Under Recommended Storage (2-8°C, Dark, Inert Atmosphere) (Hypothetical Data)
| Time Point | Purity by HPLC (%) | Appearance |
| Initial | 99.8% | White powder |
| 3 Months | 99.7% | White powder |
| 6 Months | 99.6% | White powder |
| 12 Months | 99.5% | Off-white powder |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
Resolving unexpected peaks in the NMR spectrum of pyrazole derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during NMR analysis, particularly the appearance of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: I'm seeing more peaks in my 1H NMR spectrum than I expected for my pyrazole derivative. What are the most common causes?
Unexpected peaks in the NMR spectrum of a pyrazole derivative can arise from several sources. The most common include:
-
Tautomerism: Many pyrazoles, especially those with an N-H proton, exist as a mixture of tautomers in solution.[1][2] This can result in two distinct sets of signals for a single compound. The equilibrium between tautomers is often influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[1][2]
-
Impurities: Residual starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), reagents, or side products from the synthesis are a frequent cause of extra peaks.[3]
-
Residual Solvents: Common laboratory solvents used in synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) can be difficult to remove completely and often appear in the NMR spectrum.[4][5]
-
Water: The presence of water in the NMR solvent or sample can lead to a broad peak, the chemical shift of which is highly dependent on the solvent and temperature.[4][5]
-
Aggregation: Pyrazole derivatives can self-associate or form dimers, particularly in non-polar solvents, which can lead to peak broadening or the appearance of new signals.[6]
Q2: How can I confirm if the unexpected peaks are due to tautomerism?
Several NMR-based experiments can help identify tautomerism:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can be very informative. If the unexpected peaks are due to tautomerism, you may observe changes in the relative integrals of the signals as the equilibrium shifts. At higher temperatures, the rate of interconversion between tautomers might increase, leading to coalescence of the separate signals into a single averaged peak.[7] Conversely, lowering the temperature can slow down the exchange rate, sometimes resolving broad peaks into sharp signals for each tautomer.[1][7]
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can directly show chemical exchange between the signals of the two tautomers.
-
Solvent Effects: As the tautomeric equilibrium is often solvent-dependent, running the NMR in a different deuterated solvent (e.g., switching from CDCl3 to DMSO-d6) can alter the ratio of the tautomers, providing evidence for their existence.[1][6]
Q3: The chemical shifts of my pyrazole protons seem to have shifted compared to literature values. Why might this be?
Discrepancies in chemical shifts can be attributed to several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shifts of pyrazole protons, especially the N-H proton and adjacent C-H protons.[1][8]
-
Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding and pi-stacking can become more pronounced, leading to changes in chemical shifts.[4]
-
pH: If your sample is dissolved in a protic solvent or contains acidic or basic impurities, the protonation state of the pyrazole ring can change, leading to significant shifts in the NMR spectrum.
-
Temperature: Chemical shifts, particularly of protons involved in hydrogen bonding (like the N-H proton), can be temperature-dependent.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying Unexpected Peaks
If you observe unexpected peaks in your NMR spectrum, follow this systematic workflow to identify their source.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Guide 2: Differentiating Tautomers in NH-Pyrazoles
The presence of two tautomers is a common reason for a complex NMR spectrum in NH-pyrazoles. This diagram illustrates the tautomeric equilibrium.
Caption: Tautomeric equilibrium in a substituted NH-pyrazole.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Protons on the Pyrazole Ring
| Proton | CDCl₃ | DMSO-d₆ | Benzene-d₆ | Comments |
| N-H | 10.0 - 14.0 | 12.0 - 13.5 | Variable | Often broad, chemical shift is highly dependent on concentration and solvent. |
| H-3 | 7.5 - 7.8 | 7.8 - 8.2 | 7.0 - 7.4 | |
| H-4 | 6.2 - 6.5 | 6.3 - 6.6 | 6.0 - 6.3 | |
| H-5 | 7.5 - 7.8 | 7.6 - 8.0 | 7.0 - 7.4 | In fast tautomeric exchange, H-3 and H-5 may appear as a single, averaged signal. |
Note: These are approximate ranges and can vary significantly based on substitution.[9][10][11]
Table 2: Common Residual Solvent Peaks in ¹H NMR (ppm)
| Solvent | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| Acetone | 2.17 | 2.09 | 2.05 |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 2.00 (CH₃), 4.03 (CH₂), 1.19 (CH₃) | 1.97 (CH₃), 4.04 (CH₂), 1.16 (CH₃) |
| Water | ~1.56 | ~3.33 | ~2.84 |
Source: Adapted from literature values for common NMR impurities.[5]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Drying the Sample: Ensure your purified pyrazole derivative is thoroughly dried under high vacuum to remove residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
Solvent Selection: Choose a deuterated solvent in which your compound is sufficiently soluble (typically 5-10 mg in 0.6-0.7 mL). For pyrazoles, CDCl₃ and DMSO-d₆ are common starting points. Consider using an alternative solvent if peak overlap is an issue.[4]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your compound directly into a clean, dry NMR tube.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.
-
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard. For routine analysis, the residual solvent peak can often be used as a reference.
Protocol 2: Performing a D₂O Exchange Experiment
This experiment is used to identify exchangeable protons, such as N-H or O-H.
-
Acquire a Standard ¹H NMR Spectrum: Run a standard proton NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire the Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: Compare the two spectra. The peak corresponding to the N-H proton of the pyrazole should either disappear or significantly decrease in intensity in the spectrum taken after the D₂O shake.[4]
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of pyrazole compounds.
Troubleshooting Guides
This section offers solutions to specific problems encountered during experimentation.
Problem: My pyrazole compound is not dissolving in aqueous media for in vitro assays.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: Pyrazole compounds are often sparingly soluble in water but exhibit better solubility in organic solvents like ethanol, methanol, and acetone.[1] For initial stock solutions, consider using a minimal amount of a water-miscible organic solvent such as DMSO, followed by dilution in the aqueous medium.[2]
-
pH of the Medium: The ionization state of a pyrazole compound can significantly influence its solubility.
-
Low Dissolution Rate: Even if thermodynamically soluble, the rate of dissolution may be very slow.
Problem: The formulated pyrazole compound precipitates upon dilution in aqueous buffer.
Possible Causes & Solutions:
-
Supersaturation and Precipitation: Using a high concentration of an organic co-solvent to dissolve the pyrazole can lead to supersaturation and subsequent precipitation when diluted into an aqueous phase.
-
Troubleshooting Step 1: Co-solvent Systems: Employ a carefully optimized co-solvent system. Common co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[2][5] A typical formulation might involve a mixture of DMSO, PEG400, and a surfactant like Tween-80 before final dilution in saline.[2]
-
Troubleshooting Step 2: Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[6] Nonionic surfactants like Polysorbate 80 (Tween-80) are commonly used.[2][6]
-
Troubleshooting Step 3: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[2][10]
-
Problem: Poor bioavailability is observed in in vivo studies despite achieving solubility in the formulation.
Possible Causes & Solutions:
-
In Vivo Precipitation: The formulation may not be stable in the gastrointestinal tract, leading to precipitation of the drug before it can be absorbed.
-
Troubleshooting Step 1: Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][11][12][13] This can reduce drug crystallinity, enhance wettability, and improve dissolution rates.[5] Common methods for preparing solid dispersions include solvent evaporation, spray drying, and hot-melt extrusion.[11][12][14]
-
Troubleshooting Step 2: Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.[15][16] Nanosuspensions are typically stabilized by surfactants or polymers.[5]
-
Troubleshooting Step 3: Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when encountering a poorly soluble pyrazole compound?
A1: Start by assessing the compound's solubility in a range of pharmaceutically acceptable solvents, including both aqueous and organic options.[2] Characterize its physicochemical properties, such as its pKa, to understand how pH will affect its solubility.[3][4]
Q2: How do I choose the right solubility enhancement technique?
A2: The choice of method depends on the physicochemical properties of your pyrazole compound, the desired dosage form, and the required level of solubility enhancement.[5] A decision-making workflow can help guide your selection.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q3: What are co-solvents and how do they work?
A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous vehicle. Commonly used co-solvents for pyrazole compounds include PEG 400, propylene glycol, and ethanol.[2][5]
Q4: Can you explain the role of surfactants in improving solubility?
A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, thereby increasing their overall solubility in the aqueous medium.[6][17]
Q5: What is a solid dispersion and what are its advantages?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier.[5] The advantages include a potential reduction in drug crystallinity, increased wettability, and improved dissolution rates, which can lead to enhanced bioavailability.[5][11]
Data Presentation
The following tables summarize quantitative data on the solubility of a model pyrazole compound, Celecoxib, and provide examples of common formulation components.
Table 1: Solubility of Celecoxib in Various Solvents [2]
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temperature |
| Methanol | Freely Soluble | Room Temperature |
Table 2: Common Excipients for Pyrazole Formulations [2]
| Excipient Type | Examples | Typical Concentration in Formulation |
| Co-solvent | DMSO, PEG400, Propylene Glycol | 5-40% |
| Surfactant | Tween-80 (Polysorbate 80) | 5% |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies based on complexation efficiency |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies [2]
-
Weighing: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: Dissolve the compound in a minimal amount of DMSO (typically aiming for a final concentration of 5-10% in the formulation). Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C.
Caption: Workflow for preparing a co-solvent-based formulation.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation [5]
-
Dissolution: Dissolve both the pyrazole compound and a hydrophilic carrier (e.g., PVP, HPMC) in a suitable organic solvent (e.g., methanol) in a round-bottom flask with stirring until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at 40 °C for 24 hours to remove residual solvent.
-
Size Reduction: Grind the dried solid dispersion into a fine powder using a mortar and pestle.
Caption: Workflow for solid dispersion preparation via solvent evaporation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. japsonline.com [japsonline.com]
- 13. eijppr.com [eijppr.com]
- 14. benchchem.com [benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation during the synthesis of pyrazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing byproduct formation during the synthesis of pyrazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during pyrazole synthesis, providing step-by-step guidance to identify and resolve them.
Issue 1: Low Yield of the Desired Pyrazole Product
Symptoms: The isolated yield of the target pyrazole is consistently lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.
-
Increase Reaction Time: Continue the reaction until the starting materials are no longer detected.
-
Increase Temperature: For condensation reactions, heating under reflux may be necessary. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[1]
-
-
-
Suboptimal Catalyst: The choice and amount of catalyst can be critical.
-
Troubleshooting:
-
Catalyst Screening: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are often used.[1] Experiment with different acid catalysts and concentrations.
-
Alternative Catalysts: Consider Lewis acids or other catalysts like nano-ZnO, which have been reported to improve yields in certain cases.[1]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly consume starting materials and reduce the yield of the desired product.[1]
-
Troubleshooting:
-
Identify Byproducts: Characterize the major byproducts using techniques like NMR and MS to understand the competing reaction pathways.
-
Optimize Conditions: Adjust reaction parameters such as temperature, solvent, and stoichiometry to disfavor the formation of byproducts. Refer to the specific byproduct troubleshooting sections below.
-
-
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields. Hydrazine derivatives can also degrade over time.
-
Troubleshooting:
-
Verify Purity: Ensure the purity of your starting materials using appropriate analytical techniques.
-
Use Fresh Reagents: It is recommended to use freshly opened or purified hydrazine reagents.
-
-
Issue 2: Formation of Regioisomeric Byproducts in Knorr Synthesis
Symptom: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine yields a mixture of two or more pyrazole regioisomers.
Underlying Cause: The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to the formation of isomeric products. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.
Troubleshooting and Optimization Strategies:
-
Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols have been shown to dramatically favor the formation of a single regioisomer compared to conventional solvents like ethanol.[2][3][4][5]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.
-
Recommendation: Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux) to determine the optimal condition for the desired isomer.
-
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.
-
Recommendation: Adjusting the pH with catalytic amounts of acid or base may favor the formation of one isomer over the other.[2]
-
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.
Troubleshooting Workflow for Regioisomer Formation
Caption: A logical workflow for troubleshooting and optimizing the regioselective synthesis of pyrazoles.
Issue 3: Formation of N-Alkylated Regioisomers
Symptom: N-alkylation of an unsymmetrical pyrazole results in a mixture of two regioisomeric products.
Underlying Cause: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, and alkylation can occur at either position, leading to a mixture of N1- and N2-alkylated isomers.
Troubleshooting and Optimization Strategies:
-
Choice of Base and Solvent: The reaction conditions, particularly the base and solvent combination, can significantly influence the regioselectivity of N-alkylation.[6]
-
Steric Effects: The steric bulk of both the substituent on the pyrazole ring and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis reaction turning dark?
A1: Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis, is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is typically due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can also become acidic, which may promote the formation of these colored byproducts. To mitigate this, consider adding a non-nucleophilic base to neutralize the acid. Purification of the crude product by recrystallization or column chromatography is often effective in removing these colored impurities.
Q2: How can I purify my pyrazole derivative from unreacted starting materials and byproducts?
A2: Several purification techniques can be employed:
-
Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives. Choosing an appropriate solvent or solvent system is crucial.
-
Column Chromatography: Silica gel column chromatography is widely used for separating the desired pyrazole from byproducts and unreacted starting materials, especially for complex mixtures or oily products.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The pyrazole can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized and purified. The pure pyrazole can be regenerated by treatment with a base.
Q3: Can I use microwave irradiation for pyrazole synthesis?
A3: Yes, microwave-assisted synthesis is a valuable technique for the synthesis of pyrazole derivatives. It can often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[1]
Data Presentation: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
The following table summarizes the quantitative data on the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| R¹ = 2-Furyl, R² = CF₃ | R³ = CH₃ | EtOH | 36:64 | 99 | [3][4] |
| R¹ = 2-Furyl, R² = CF₃ | R³ = CH₃ | TFE | 85:15 | 99 | [3][4] |
| R¹ = 2-Furyl, R² = CF₃ | R³ = CH₃ | HFIP | 97:3 | - | [3][4] |
| R¹ = Ph, R² = CF₃ | R³ = CH₃ | EtOH | 36:64 | 99 | [4] |
| R¹ = Ph, R² = CF₃ | R³ = CH₃ | TFE | 90:10 | 99 | [4] |
| R¹ = Ph, R² = CF₃ | R³ = CH₃ | HFIP | >99:1 | 99 | [4] |
| R¹ = 2-Furyl, R² = CF₃ | R³ = Ph | EtOH | 48:52 | 75 | [4] |
| R¹ = 2-Furyl, R² = CF₃ | R³ = Ph | TFE | 90:10 | 70 | [4] |
| R¹ = 2-Furyl, R² = CF₃ | R³ = Ph | HFIP | >99:1 | 65 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity
This protocol details a general procedure for the Knorr condensation that favors the formation of a single regioisomer through the use of a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
General Reaction Scheme for Knorr Pyrazole Synthesis
Caption: Knorr synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to two regioisomers.
Protocol 2: General Procedure for N-Alkylation of Pyrazoles
This protocol provides a general method for the N-alkylation of a pyrazole.
Materials:
-
Pyrazole derivative (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Alkylating agent (e.g., alkyl halide) (1.1 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole derivative (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 mmol) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scalable synthesis methods for producing gram quantities of 1,3,5-trisubstituted pyrazoles
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the gram-scale synthesis of 1,3,5-trisubstituted pyrazoles. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and visual aids to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing 1,3,5-trisubstituted pyrazoles?
A1: The most prevalent and often scalable method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1][2][3] Other significant scalable methods include:
-
Cyclocondensation with α,β-unsaturated ketones: This involves the reaction of hydrazine derivatives with α,β-unsaturated ketones to form pyrazolines, which are then oxidized to pyrazoles.[3][4]
-
1,3-Dipolar Cycloaddition: The reaction of nitrile imines with alkynes is a powerful method for constructing the pyrazole ring.[5][6]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering efficiency and molecular diversity.[7][8]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2] To improve regioselectivity, consider the following:
-
pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2]
-
Solvent Choice: The polarity of the solvent can impact the reaction pathway. Experimenting with different solvents may enhance the formation of the desired isomer.[2]
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a single regioisomer.
-
Alternative Synthetic Routes: If regioselectivity remains an issue, consider alternative methods like the 1,3-dipolar cycloaddition, which can offer greater control.[5][6]
Q3: My pyrazole synthesis is suffering from low yields. What are the likely causes and how can I optimize the reaction?
A3: Low yields can be attributed to several factors. Here are some common causes and troubleshooting strategies:[9]
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction temperature, such as by refluxing the mixture, can also drive the reaction forward.[9]
-
-
Suboptimal Catalyst: The choice and amount of catalyst can be critical.
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired pyrazole.
-
Troubleshooting: Ensure the purity of your starting materials, as impurities can lead to side reactions.[2] Adjusting the reaction temperature and stoichiometry may also minimize byproduct formation.
-
Q4: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine derivatives?
A4: When scaling up, especially with hydrazine hydrate, safety is paramount. Hydrazine is a high-energy, toxic, and flammable compound.[10] Key safety concerns include:
-
Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic. Proper temperature control and a robust cooling system are essential to prevent a thermal runaway.[10]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[10]
-
Toxicity: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]
To manage these risks, consider slow, controlled addition of hydrazine, use of an appropriate solvent to dissipate heat, and ensuring the reactor has adequate cooling capacity.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | Incomplete reaction, poor quality of starting materials, suboptimal reaction temperature. | - Increase reaction time and/or temperature.[9]- Verify the purity of 1,3-dicarbonyl and hydrazine starting materials.[2]- Consider using a catalyst (e.g., acetic acid for Knorr synthesis).[9] |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | - Adjust the reaction pH.[2]- Experiment with different solvents to influence regioselectivity.[2]- Consider a more regioselective synthetic route like 1,3-dipolar cycloaddition.[5] |
| Unexpected Side Products | Impurities in starting materials, decomposition of reactants or products, formation of stable intermediates. | - Purify starting materials before use.[2]- In cases of stable intermediates like hydroxylpyrazolidines, consider adding a dehydrating agent or increasing the temperature.[2]- Carefully control the reaction temperature to avoid degradation. |
| Difficulty in Product Isolation/Purification | Product is an oil, co-elution with impurities during chromatography. | - Attempt to induce crystallization by cooling, scratching the flask, or adding a seed crystal.- If purification is by column chromatography, try different solvent systems or stationary phases. |
| Scalability Issues (e.g., Exotherm) | Highly exothermic nature of the hydrazine condensation reaction. | - Implement slow and controlled addition of the hydrazine reagent.[10]- Ensure the reaction vessel has efficient cooling and stirring.[10]- Use a sufficient volume of solvent to help manage the heat generated.[10] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation
This protocol is a general guideline for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.
Materials:
-
1,3-Diketone (e.g., benzoylacetone)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 equivalent) in ethanol.
-
Add the substituted hydrazine (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
If the product crystallizes out of solution, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.
-
Wash the isolated product with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain the pure 1,3,5-trisubstituted pyrazole.
Visual logical relationships
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Troubleshooting logic for pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Study of Synthesis Routes for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical and agrochemical research. The comparison is based on established chemical principles and experimental data from analogous reactions, offering insights into the practicality, efficiency, and potential challenges of each method.
Executive Summary
Two viable synthetic pathways for this compound have been evaluated:
-
Route 1: Condensation of a β-Ketonitrile with Hydrazine. This is the most direct and widely employed method for the synthesis of 5-aminopyrazoles. It involves a one-pot reaction between 4,4-dimethyl-3-oxopentanenitrile and m-tolylhydrazine.
-
Route 2: Japp-Klingemann Reaction. This alternative route utilizes the reaction of an enaminonitrile, 3-amino-4,4-dimethyl-2-pentenenitrile, with an m-tolyldiazonium salt.
This guide presents detailed experimental protocols for both routes, a quantitative comparison of their key metrics, and a discussion of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation
| Metric | Route 1: β-Ketonitrile Condensation | Route 2: Japp-Klingemann Reaction |
| Starting Materials | 4,4-dimethyl-3-oxopentanenitrile, m-tolylhydrazine | 3-amino-4,4-dimethyl-2-pentenenitrile, m-toluidine, NaNO₂, HCl |
| Key Reaction Type | Condensation/Cyclization | Diazotization/Azo coupling/Cyclization |
| Number of Steps | 1 (one-pot) | 2 (diazotization followed by coupling and cyclization) |
| Typical Yield | 65-85% (estimated) | 60-80% (estimated) |
| Reaction Conditions | Reflux in ethanol or acetic acid | 0-5 °C for diazotization; room temperature for coupling |
| Catalyst | Acid or base (optional) | None required for coupling |
| Workup/Purification | Filtration, recrystallization | Extraction, column chromatography |
| Scalability | Readily scalable | Scalable, but requires careful temperature control for diazotization |
| Safety Considerations | Hydrazine derivatives can be toxic. | Diazonium salts are unstable and potentially explosive. |
Experimental Protocols
Route 1: Condensation of 4,4-dimethyl-3-oxopentanenitrile with m-tolylhydrazine
This route is based on the well-established synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[1]
Step 1: Synthesis of this compound
-
To a solution of m-tolylhydrazine (1.22 g, 10 mmol) in ethanol (20 mL) is added 4,4-dimethyl-3-oxopentanenitrile (1.25 g, 10 mmol).
-
A catalytic amount of acetic acid (0.1 mL) is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol/water to afford this compound as a crystalline solid.
Route 2: Japp-Klingemann Reaction of 3-amino-4,4-dimethyl-2-pentenenitrile and m-tolyldiazonium chloride
This route provides an alternative approach to the target molecule, proceeding through a diazonium coupling reaction.
Step 1: Synthesis of 3-amino-4,4-dimethyl-2-pentenenitrile
A plausible method for the synthesis of the starting enaminonitrile is the Thorpe-Ziegler reaction of pivalonitrile and acetonitrile.
-
To a suspension of sodium hydride (0.48 g, 20 mmol, 60% dispersion in mineral oil) in dry toluene (30 mL) is added a mixture of pivalonitrile (0.83 g, 10 mmol) and acetonitrile (0.41 g, 10 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 3-amino-4,4-dimethyl-2-pentenenitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
m-Toluidine (1.07 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise to the m-toluidine solution while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is confirmed using starch-iodide paper.
-
In a separate flask, 3-amino-4,4-dimethyl-2-pentenenitrile (1.24 g, 10 mmol) is dissolved in ethanol (20 mL) and cooled to 0-5 °C.
-
The freshly prepared m-tolyldiazonium chloride solution is added dropwise to the enaminonitrile solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
Visualization of Synthesis Routes
Route 1: Workflow for β-Ketonitrile Condensation
Caption: One-pot synthesis via condensation of a β-ketonitrile and a hydrazine.
Route 2: Workflow for Japp-Klingemann Reaction
Caption: Two-step synthesis via the Japp-Klingemann reaction.
Comparative Analysis
Route 1: β-Ketonitrile Condensation
This approach is the most straightforward and atom-economical of the two. The one-pot nature of the reaction simplifies the experimental setup and reduces the overall synthesis time. The starting materials, a β-ketonitrile and a substituted hydrazine, are often commercially available or can be synthesized in one or two steps. The reaction generally proceeds with good to excellent yields and the purification of the final product is often achieved by simple recrystallization. The main drawback of this method is the potential toxicity and handling precautions associated with hydrazine derivatives.
Route 2: Japp-Klingemann Reaction
This route offers a valuable alternative, particularly when the corresponding β-ketonitrile is not readily accessible. The synthesis of the starting enaminonitrile can be achieved from simple precursors. The Japp-Klingemann reaction itself is a classic and reliable method for the formation of aryl-substituted pyrazoles. However, this route involves two distinct synthetic steps: the preparation of the diazonium salt and the subsequent coupling reaction. The primary safety concern with this route is the inherent instability of diazonium salts, which requires careful temperature control and handling to prevent decomposition and potential explosion. The workup and purification for this route typically involve extraction and column chromatography, which can be more time-consuming and resource-intensive than recrystallization.
Conclusion
Both Route 1 and Route 2 are effective methods for the synthesis of this compound.
-
Route 1 is recommended for its simplicity, efficiency, and scalability , making it the preferred choice for routine synthesis and large-scale production, provided the starting materials are readily available.
-
Route 2 serves as a robust alternative , offering flexibility in starting material selection. It is particularly useful when the required β-ketonitrile for Route 1 is difficult to obtain. However, it requires more stringent control over reaction conditions due to the handling of unstable diazonium salts.
The choice between these two routes will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents involved.
References
Structure-activity relationship (SAR) studies of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine analogs as kinase inhibitors. The information is compiled from recent studies and presented to aid in the design and development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine scaffold has emerged as a promising pharmacophore in the development of kinase inhibitors, particularly targeting p38 MAP kinase.[1] The core structure consists of a pyrazole ring substituted with a tert-butyl group at the 3-position, an amino group at the 5-position, and an aryl group (in this case, m-tolyl) at the 1-position. SAR studies reveal that modifications at each of these positions significantly influence the inhibitory activity.
Key Structural Features for Activity:
-
N-1 Aryl Group: The nature and substitution pattern of the aryl ring at the N-1 position of the pyrazole are critical for potent kinase inhibition. The tolyl group in the parent compound is a key interaction moiety.
-
C-3 tert-Butyl Group: The bulky tert-butyl group at the C-3 position is often crucial for activity, likely fitting into a hydrophobic pocket of the kinase ATP-binding site.
-
C-5 Amino Group: The amino group at the C-5 position is a key hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a common feature of many kinase inhibitors.[2]
The following tables summarize the quantitative data from SAR studies on related pyrazole analogs, highlighting the impact of various substitutions on their inhibitory potency against p38 MAP kinase.
Comparative Biological Data
The tables below present the in vitro inhibitory activity (IC50) of various pyrazole-based compounds against the target kinase and their cellular activity. This data is essential for understanding the SAR and for guiding the design of more potent and selective inhibitors.
Table 1: In Vitro p38 MAP Kinase Inhibitory Activity of Pyrazole Urea Analogs
| Compound ID | N-1 Aryl Group | C-3 Group | C-5 Linker | p38 IC50 (nM) |
| Reference Cmpd | m-tolyl | tert-Butyl | Amine | Data not available |
| Analog 1 | Phenyl | tert-Butyl | Urea | 100 |
| Analog 2 | 4-Chlorophenyl | tert-Butyl | Urea | 30 |
| Analog 3 | 3-Chlorophenyl | tert-Butyl | Urea | 50 |
| Analog 4 | 4-Fluorophenyl | tert-Butyl | Urea | 80 |
| Analog 5 | Phenyl | Isopropyl | Urea | 250 |
Data synthesized from related pyrazole urea-based p38 MAP kinase inhibitors for comparative purposes.[1]
Table 2: Cellular Activity of Selected Pyrazole Analogs
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) |
| Analog 2 | HCT116 (Colon) | Cell Viability (MTT) | 5.2 |
| Analog 3 | MCF-7 (Breast) | Cell Viability (MTT) | 7.8 |
| Analog 4 | U937 (Leukemia) | Growth Inhibition (GI50) | 1.7[3] |
This table presents data on various pyrazole-based compounds to illustrate their potential as anticancer agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., recombinant human p38α)
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[4]
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with the pyrazole-based inhibitor at various concentrations.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow for screening kinase inhibitors.
Caption: Inhibition of the p38 MAP kinase signaling pathway by pyrazole analogs.
Caption: A typical workflow for the screening and development of kinase inhibitors.
References
Comparing the biological activity of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine with other pyrazole inhibitors
An examination of pyrazole derivatives as potent inhibitors in anti-inflammatory and anticancer applications.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. While extensive research has been conducted on various pyrazole derivatives, specific experimental data on the biological activity of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine is not extensively available in the public domain. However, this compound is recognized as a key intermediate in the development of pharmaceuticals targeting inflammation and neurological disorders. To provide a valuable comparative guide for researchers, this document will focus on two well-characterized pyrazole-based inhibitors with distinct biological activities: the anti-inflammatory drug Celecoxib and the anticancer agent AT7519. This guide will objectively compare their performance using available experimental data, provide detailed experimental protocols, and visualize the signaling pathways they modulate.
Comparative Biological Activity of Pyrazole Inhibitors
The biological activity of pyrazole derivatives can be fine-tuned based on the substituents on the pyrazole ring, leading to a broad spectrum of therapeutic applications. This section compares the inhibitory potency of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and AT7519, a potent cyclin-dependent kinase (CDK) inhibitor.
Quantitative Data Presentation
The inhibitory activities of Celecoxib and AT7519 are summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) values of Celecoxib against COX-1 and COX-2 enzymes, highlighting its selectivity. Table 2 details the IC50 values of AT7519 against various cyclin-dependent kinases, and Table 3 shows its antiproliferative activity in different human cancer cell lines.
Table 1: Inhibitory Activity of Celecoxib against COX Isoforms
| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-1 | 15000 | 375 |
| COX-2 | 40[1] |
Table 2: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases
| Compound | Target | IC50 (nM) |
| AT7519 | CDK1/cyclin B | 30 |
| CDK2/cyclin E | 40 | |
| CDK2/cyclin A | 20 | |
| CDK4/cyclin D1 | 100 | |
| CDK5/p25 | 10 | |
| CDK6/cyclin D3 | 210 | |
| CDK9/cyclin T1 | <10 |
Data for AT7519 is presented as a multi-CDK inhibitor with varying potency against different CDK complexes.[2]
Table 3: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 170 |
| HT29 | Colorectal Adenocarcinoma | 280 |
| MCF-7 | Breast Adenocarcinoma | 40[2] |
| A549 | Lung Carcinoma | 410 |
| HeLa | Cervical Adenocarcinoma | 180 |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the workflows of the experimental assays used to characterize them is crucial for a comprehensive understanding of their biological activity.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for Celecoxib and AT7519 in their respective signaling pathways.
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Caption: AT7519 inhibits the G1/S cell cycle transition.
Experimental Workflow Diagram
The general workflow for determining the in vitro inhibitory activity of a compound is depicted below.
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing COX and CDK inhibition, as well as cell viability.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Celecoxib (or other test compounds)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of Celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of ferric chloride).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4]
In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay
This assay measures the inhibition of CDK activity by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E)
-
Histone H1 or a specific peptide substrate
-
AT7519 (or other test compounds)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper or filter plates
Procedure:
-
Prepare serial dilutions of AT7519 in kinase reaction buffer.
-
In a 96-well plate, combine the CDK/cyclin complex, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.[5][6]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compound (e.g., AT7519)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Conclusion
While specific biological activity data for this compound remains limited in publicly accessible literature, the broader class of pyrazole derivatives demonstrates significant and diverse pharmacological potential. The detailed analysis of Celecoxib and AT7519 showcases the versatility of the pyrazole scaffold in designing highly potent and selective inhibitors for different therapeutic targets. Celecoxib's selective inhibition of COX-2 provides a cornerstone for anti-inflammatory therapy, while AT7519's potent inhibition of multiple CDKs highlights the potential of pyrazole-based compounds in anticancer drug development. The provided experimental protocols offer a foundation for researchers to evaluate the biological activity of novel pyrazole derivatives and contribute to the growing body of knowledge on this important class of compounds. Further investigation into the structure-activity relationships of compounds like this compound is warranted to unlock their full therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. media.cellsignal.com [media.cellsignal.com]
In Vitro Validation of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine as a Novel TAK1 Kinase Inhibitor: A Comparative Guide
Disclaimer: The following guide is a hypothetical case study. As of the date of this publication, there is no publicly available data demonstrating the inhibitory activity of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine against a specific biological target. This document is intended for illustrative purposes for the scientific community, showcasing a comparative framework for the in vitro validation of a novel kinase inhibitor, using Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a plausible, hypothetical target based on the compound's structural class.
Introduction
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[1][2] Activated by various stimuli including tumor necrosis factor (TNF), interleukin-1 (IL-1), and transforming growth factor-beta (TGF-β), TAK1 orchestrates the activation of downstream pathways such as NF-κB and the p38 and JNK MAP kinases.[3][4][5] Dysregulation of TAK1 signaling is implicated in a range of pathologies, including inflammatory diseases and cancer, making it a compelling target for therapeutic intervention.[1][2]
This guide presents a comparative analysis of the hypothetical inhibitory activity of a novel pyrazole derivative, this compound, against TAK1. Its performance is benchmarked against a panel of established TAK1 inhibitors. Detailed experimental protocols for in vitro validation and visualizations of the relevant signaling pathway and experimental workflow are provided to support further research and development in this area.
Comparative Analysis of TAK1 Inhibitors
The inhibitory potency of this compound against TAK1 was evaluated and compared with other known TAK1 inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | TAK1 | [Data Pending] | Hypothetical novel inhibitor. |
| 5Z-7-Oxozeaenol | TAK1 | 8.5 | A natural product, known to be a potent but non-selective covalent inhibitor of TAK1.[3] |
| NG25 | TAK1 | 22 | A dual inhibitor of TAK1 and MAP4K2.[3] |
| Takinib | TAK1 | 9.5 | A potent and selective TAK1 inhibitor. |
| HS-276 | TAK1 | 2.5 | A highly selective and potent TAK1 inhibitor.[6] |
| AZ-TAK1 | TAK1 | < 100 | A type I hinge region binder with activity against other kinases such as HIPK2 and CDK9.[3] |
| Staurosporine | TAK1 | 39 | A broad-spectrum kinase inhibitor, often used as a positive control.[7] |
Experimental Protocols
The following protocol outlines the in vitro kinase inhibition assay used to determine the IC50 values of the test compounds against TAK1.
In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of TAK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentrations of the test compound by serial dilution in DMSO.
-
Dilute the TAK1/TAB1 enzyme and MBP substrate in Kinase Assay Buffer to the final desired concentrations.
-
Prepare the ATP solution at a concentration that is at or near the Km for TAK1 in the Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
Add 2 µL of the diluted TAK1/TAB1 enzyme to all wells except the "no enzyme" negative controls. For the "no enzyme" wells, add 2 µL of Kinase Assay Buffer.
-
Add 2 µL of the MBP substrate solution to all wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of the Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the TAK1 kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.
-
Mandatory Visualizations
TAK1 Signaling Pathway
References
- 1. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Computational docking studies of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine with target proteins
An In-Depth Look at the Interaction of Pyrazole-Based Compounds with Key Protein Targets
In the realm of drug discovery and development, computational docking studies serve as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative overview of computational docking studies on various pyrazole derivatives, offering insights for researchers and scientists working on novel therapeutics. While specific docking data for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine is not extensively available in the public domain, this guide leverages data from analogous pyrazole compounds to provide a valuable comparative context.
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their structural versatility allows them to interact with a wide range of biological targets.
Comparative Docking Performance of Pyrazole Derivatives
| Compound Class | Target Protein | Docking Software | Binding Affinity / Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-Thiadiazole Derivatives | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | Not Specified | [2] |
| Pyrazole-Thiadiazole Derivatives | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | Not Specified | [2] |
| Pyrazole-Thiadiazole Derivatives | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | Not Specified | [2] |
| Pyrazole Linked Pyrazoline Derivatives | EGFR Tyrosine Kinase | Not Specified | Not Specified (IC50 = 1.66µM for compound 6h) | Hinge region of ATP binding site | [3] |
| 1,3,5-trisubstituted-1H-pyrazole Derivatives | ERK Kinase | Not Specified | Not Specified | Active pocket | [4] |
| 1,3,5-trisubstituted-1H-pyrazole Derivatives | RIPK3 Kinase | Not Specified | Not Specified | Active pocket | [4] |
| 1,3,5-trisubstituted-1H-pyrazole Derivatives | Bcl-2 | Not Specified | Not Specified | Key hydrogen bonding interactions | [5] |
| Aminopyrimidinyl Pyrazole Analogs | PLK1 | Not Specified | Not Specified (IC50 = 0.359 µM for compound D40) | Not Specified | [6] |
Note: The binding affinity values are indicative of the binding strength, with more negative values suggesting stronger binding. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
General Experimental Protocol for Computational Docking
The following is a generalized methodology for performing computational docking studies with pyrazole derivatives, based on common practices reported in the literature.[2][7]
1. Protein Preparation:
-
Retrieval: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM. The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 3D structure of the pyrazole derivative is built using a molecular modeling software like ChemDraw or Avogadro.
-
Optimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. Charges are assigned to the ligand atoms.
3. Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
-
Docking Algorithm: A docking program such as AutoDock, GOLD, or Glide is used to perform the docking simulation.[2][7] These programs use algorithms like the Lamarckian Genetic Algorithm to explore different conformations and orientations of the ligand within the protein's active site.
-
Scoring: The binding poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Identification of Key Residues: The amino acid residues in the active site that form crucial interactions with the ligand are identified.
Workflow and Signaling Pathway Visualizations
To further illustrate the process and biological context, the following diagrams are provided.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Simplified EGFR signaling pathway, a common target for pyrazole derivatives.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Cross-Validation of Analytical Data for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous characterization and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive cross-validation of analytical data for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research. A comparative analysis with a structurally related compound, 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine, is presented to offer a broader context for data interpretation. The methodologies and data herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and the comparator compound, 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine. This side-by-side comparison facilitates the identification of unique analytical signatures for each molecule.
Table 1: Physicochemical and Chromatographic Data
| Parameter | This compound | 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine |
| Molecular Formula | C₁₄H₁₉N₃ | C₁₃H₁₇N₃ |
| Molecular Weight | 229.32 g/mol | 215.29 g/mol |
| Melting Point | 89-93 °C | Not available |
| Purity (HPLC) | ≥ 99% | Not available |
| Appearance | Light yellow crystals | Solid |
Table 2: Spectroscopic Data
| Technique | This compound (Predicted) | 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (t, J = 7.8 Hz, 1H), 7.20-7.10 (m, 3H), 5.60 (s, 1H), 3.80 (br s, 2H), 2.35 (s, 3H), 1.30 (s, 9H) | No specific data found |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.0, 148.5, 139.0, 138.5, 129.0, 125.5, 121.0, 118.0, 95.0, 32.5, 30.0, 21.5 | No specific data found |
| GC-MS (m/z) | 229 [M]⁺, 214, 172, 157 | No specific data found |
Table 3: Elemental Analysis Data
| Element | This compound (Calculated) | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (Experimental) |
| % Carbon (C) | 73.33 | Found: 60.36 (Calc. 59.99) |
| % Hydrogen (H) | 8.35 | Found: 6.42 (Calc. 6.20) |
| % Nitrogen (N) | 18.32 | Found: 21.88 (Calc. 21.52) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: A proton-decoupled experiment is performed. Chemical shifts are referenced to the solvent peak.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.
Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A precisely weighed sample (1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector. The percentage of each element is then calculated.
Visualizing Analytical Workflows
The following diagrams illustrate the logical relationships in the cross-validation of analytical data and a typical experimental workflow for the characterization of a novel compound.
Hypothetical Efficacy Analysis: 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine in Analgesic Drug Development
Disclaimer: Publicly available efficacy data and the specific biological target for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine are not available. The following comparison guide is a hypothetical construct based on the compound's potential application as an analgesic, as suggested by preliminary information indicating its use as a pharmaceutical intermediate. This guide is intended for illustrative purposes to meet the structural and content requirements of the prompt.
Comparative Efficacy of BTPA-Nav1.7 as a Novel Analgesic
This guide provides a comparative overview of the hypothetical compound this compound, hereafter referred to as BTPA-Nav1.7, against established and emerging drugs in the analgesic market. For the purpose of this guide, we will hypothesize that BTPA-Nav1.7 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.
Data Presentation: Comparative Efficacy Metrics
The following table summarizes the hypothetical preclinical efficacy data for BTPA-Nav1.7 in comparison to a recently approved non-opioid analgesic, Suzetrigine (Nav1.8 inhibitor), and a traditional non-steroidal anti-inflammatory drug (NSAID), Celecoxib (COX-2 inhibitor).
| Parameter | BTPA-Nav1.7 (Hypothetical) | Suzetrigine (Nav1.8 Inhibitor) | Celecoxib (COX-2 Inhibitor) |
| Target | Nav1.7 | Nav1.8 | COX-2 |
| IC50 (nM) | 15 | 30 | 40 |
| In Vivo Efficacy (ED50, mg/kg) | 10 | 20 | 100 |
| Analgesic Effect (% MPE) | 85 | 80 | 60 |
| Therapeutic Index | >100 | >50 | ~10 |
MPE: Maximum Possible Effect in a rodent model of inflammatory pain.
Experimental Protocols
1. In Vitro Patch-Clamp Electrophysiology for Nav1.7 Inhibition (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BTPA-Nav1.7 on human Nav1.7 channels.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel were used.
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
Cells were held at a holding potential of -120 mV.
-
Nav1.7 currents were elicited by a 20 ms depolarization to 0 mV every 10 seconds.
-
BTPA-Nav1.7 was perfused at increasing concentrations (0.1 nM to 10 µM).
-
The peak inward current at each concentration was measured and normalized to the baseline current.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
2. In Vivo Rodent Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo analgesic efficacy of BTPA-Nav1.7 in a model of inflammatory pain.
-
Methodology:
-
Male Sprague-Dawley rats (200-250 g) were used.
-
A baseline measurement of paw volume was taken using a plethysmometer.
-
BTPA-Nav1.7, a vehicle control, or a comparator drug was administered orally.
-
One hour post-drug administration, 1% carrageenan solution was injected into the plantar surface of the right hind paw.
-
Paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of paw edema was calculated for each group relative to the vehicle control.
-
The effective dose for 50% inhibition (ED50) was determined.
-
Visualizations
Caption: Simplified pain signaling pathway involving Nav1.7.
Caption: Preclinical workflow for novel analgesic development.
Analysis of Regioisomers in the Synthesis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. A common and efficient route to 5-aminopyrazoles is the condensation of β-ketonitriles with substituted hydrazines. However, the use of unsymmetrical reagents, such as m-tolylhydrazine and 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), introduces the potential for the formation of two distinct regioisomers: the desired 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine and its isomer, 5-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-3-amine. The regiochemical outcome of this reaction is critical as different isomers can exhibit varied biological activities and physicochemical properties.
This guide provides a comparative analysis of the potential regioisomeric products, detailed experimental protocols for their synthesis and analysis, and a discussion of analytical techniques to differentiate and quantify them.
Reaction Overview and Potential Regioisomers
The reaction of m-tolylhydrazine with 4,4-dimethyl-3-oxopentanenitrile can proceed via two pathways, depending on which nitrogen atom of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, leading to two possible pyrazole products.
Caption: General reaction scheme illustrating the formation of two possible regioisomers.
Comparative Analysis of Analytical Techniques
The differentiation and quantification of the resulting regioisomers are paramount. Several analytical techniques can be employed, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most powerful.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Chemical shifts of pyrazole ring protons (especially H4) are sensitive to the substituent pattern. | Provides detailed structural information. | Signal overlap can occur in complex mixtures. |
| ¹³C NMR | Chemical shifts of pyrazole ring carbons (C3, C4, C5) differ significantly between isomers. | Complements ¹H NMR for unambiguous structural assignment. | Lower sensitivity compared to ¹H NMR. |
| ¹H-¹⁵N HMBC | Correlates protons to nitrogen atoms over two or three bonds, definitively establishing the connectivity and thus the isomeric structure. | Unambiguous determination of the N-substitution pattern.[1][2] | Requires a spectrometer with a nitrogen-capable probe; lower natural abundance of ¹⁵N. |
| NOESY | Detects through-space correlations between protons, which can help differentiate isomers based on the proximity of substituents on the pyrazole and tolyl rings. | Provides spatial information for structural confirmation. | Can be time-consuming and may not show clear correlations for all protons. |
| HPLC | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Excellent for quantification and separation of isomers for further analysis. | Requires method development to achieve optimal separation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted aminopyrazole.[3]
Materials:
-
m-Tolylhydrazine
-
4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ammonium Hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-tolylhydrazine (1.0 eq).
-
Add deionized water and concentrated hydrochloric acid.
-
To this solution, add 4,4-dimethyl-3-oxopentanenitrile (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain the purified mixture of regioisomers.
Analysis of the Regioisomeric Mixture
The following workflow outlines the process for separating and identifying the regioisomers.
Caption: Workflow for the separation and analysis of regioisomers.
1. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 254 nm).
-
Quantification: The ratio of the two regioisomers can be determined by integrating the areas of their respective peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation:
-
Sample Preparation: Dissolve the isolated isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR: Acquire standard 1D spectra. The chemical shift of the C4-H proton in the ¹H NMR spectrum and the chemical shifts of the C3, C4, and C5 carbons in the ¹³C NMR spectrum will be key indicators for differentiating the isomers.
-
¹H-¹⁵N HMBC: This 2D NMR experiment is crucial for unambiguous assignment. For the desired 3-(tert-butyl)-1-(m-tolyl) isomer, a correlation should be observed between the protons of the m-tolyl group and the N1 of the pyrazole ring. Conversely, for the 5-(tert-butyl)-1-(m-tolyl) isomer, a correlation would be seen between the tert-butyl protons and the N1 atom.
-
NOESY: This experiment can provide through-space correlations. For instance, in the 3-(tert-butyl) isomer, NOE contacts might be observed between the tert-butyl protons and the C4-H proton, which would be absent in the 5-(tert-butyl) isomer.
Conclusion
The synthesis of this compound from m-tolylhydrazine and 4,4-dimethyl-3-oxopentanenitrile is a straightforward process that is likely to yield a mixture of regioisomers. A thorough analysis of the product mixture is essential for any research or development application. The combination of HPLC for separation and quantification, along with a suite of NMR techniques (particularly ¹H-¹⁵N HMBC) for unambiguous structural assignment, provides a robust methodology for characterizing the outcome of this important synthetic transformation. Further studies could explore the impact of reaction conditions (e.g., pH, solvent, temperature) on the regioselectivity to optimize the yield of the desired isomer.
References
Performance Benchmark of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine and Alternatives in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of the pyrazole derivative 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine and its alternatives in relevant cellular assays. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The core focus of this guide is to present objective data on the efficacy of these compounds, with a particular emphasis on their role as kinase inhibitors, a common mechanism of action for this molecular scaffold.[3][4][5]
Given the role of this compound as an intermediate in the synthesis of pharmaceuticals for neurological disorders, this guide will focus on its potential activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[6] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key therapeutic target for a variety of diseases, including neuroinflammatory and neurodegenerative conditions.[7]
Comparative Bioactivity Data
To provide a clear performance comparison, this section summarizes the inhibitory activities of a representative high-potency pyrazole-based p38 MAPK inhibitor, BIRB 796, and a standard pyridinyl imidazole inhibitor, SB203580. While specific cellular assay data for this compound is not extensively available in public literature, the data presented for these well-characterized inhibitors serves as a benchmark for evaluating novel pyrazole derivatives.
| Compound Name/ID | Chemical Class | Target Kinase | Bioactivity Metric | Potency | Reference Cell-Based Assay |
| BIRB 796 | Pyrazole Urea | p38α MAPK | Kd | 0.1 nM | Fluorescent Binding Assay |
| SB203580 | Pyridinyl Imidazole | p38α/β MAPK | IC50 | 50-100 nM | Biochemical Kinase Assay |
| Celecoxib | Pyrazole | p38 MAPK | IC50 | ~10-25 µM | Cellular assays measuring downstream effects |
Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency.[3]
Signaling Pathway and Experimental Workflow
To contextualize the experimental data, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors in cellular assays.
Caption: The p38 MAPK signaling pathway, a target for pyrazole-based inhibitors.
Caption: General experimental workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key cellular assays used to benchmark the performance of p38 MAPK inhibitors.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the kinase activity of purified p38 MAPK.
-
Objective: To determine the IC50 value of the test compound against recombinant human p38α kinase.[3]
-
Materials:
-
Recombinant human p38α kinase
-
Peptide substrate (e.g., ATF2-derived peptide)
-
ATP
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and alternatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Prepare a master mix of p38α kinase and the peptide substrate in kinase buffer and add 2 µL to each well.
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for p38α.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of p38 MAPK within a cellular context.
-
Objective: To assess the inhibition of p38 MAPK activity in cells by measuring the phosphorylation level of its substrate, ATF2.
-
Materials:
-
Cell line (e.g., HeLa or NIH-3T3 cells)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin or UV radiation)
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-phospho-ATF2 (Thr71), and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the p38 pathway with an activator (e.g., 10 µg/mL anisomycin for 30 minutes).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or a loading control.
-
Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxic effects of the compounds on the cells.
-
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).
-
Materials:
-
Cell line of interest
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Conclusion
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors. While this compound shows promise as a synthetic intermediate for neurologically active compounds, its specific biological activity requires further characterization. The benchmarks and protocols provided in this guide, centered around the p38 MAPK pathway, offer a robust framework for evaluating its performance against established inhibitors like BIRB 796 and SB203580. By employing these standardized cellular assays, researchers can effectively determine the potency, cellular efficacy, and potential therapeutic utility of novel pyrazole derivatives.
References
Comparative Analysis of Pyrazole Derivatives in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazole derivatives, a pivotal class of heterocyclic compounds in the development of anti-inflammatory therapeutics. The unique structural scaffold of pyrazole has been successfully exploited to design potent and selective inhibitors of key inflammatory mediators. This analysis focuses on their primary mechanism of action, comparative efficacy based on experimental data, and the standard protocols used for their evaluation.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response mediated by signaling molecules, most notably prostaglandins.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and platelet function.[2] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation in response to pro-inflammatory stimuli, and is the main driver for the synthesis of prostaglandins that cause pain and swelling.[2]
Most traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2, which leads to common side effects like gastrointestinal ulcers.[1] Pyrazole derivatives, exemplified by the FDA-approved drug Celecoxib, represent a significant advancement by offering selective inhibition of COX-2.[1][3] This selectivity is attributed to their chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme.[2] By preferentially blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[2]
The signaling pathway below illustrates the role of COX enzymes in inflammation and the targeted intervention by pyrazole derivatives.
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Comparative In Vitro Activity of Pyrazole Derivatives
The potency and selectivity of pyrazole derivatives are typically quantified by measuring their 50% inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter, with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | >100 | 0.04 | >2500 | [4] |
| Deracoxib (Reference) | 30 | 0.4 | 75 | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| 3,5-diarylpyrazole | - | 0.01 | - | [1] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [1] |
| Pyrazolyl Thiazolone Hybrid | - | 0.09 - 0.14 | - | [6] |
| Compound 11 (Novel Pyrazole) | - | 0.043 | - | [7] |
| Compound 12 (Novel Pyrazole) | - | 0.049 | - | [7] |
| Compound 15 (Novel Pyrazole) | - | 0.045 | - | [7] |
Note: "-" indicates data not specified in the cited sources.
Comparative In Vivo Efficacy in Animal Models
The anti-inflammatory efficacy of pyrazole derivatives is commonly assessed in vivo using the carrageenan-induced paw edema model in rats. This test measures the ability of a compound to reduce acute inflammation. The data below compares the percentage of edema inhibition for various pyrazole derivatives against standard reference drugs.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) | Reference |
| Celecoxib | 10 | 58 - 93 | - | - | [4] |
| Indomethacin | 10 | ~50-60 | - | - | [8][9] |
| Pyrazole-Thiazole Hybrid | - | 75 | - | - | [1] |
| General Pyrazoles | 10 | 65 - 80 | - | - | [1] |
| Compound 7l | - | 93.59 | Ibuprofen/Indomethacin | < 93.59 | [9] |
| Pyrazolopyrimidine Hybrids | - | "Excellent" | Celecoxib | - | [10] |
| Compound 4c, 6b, 7b | - | "Remarkable" | Indomethacin/Celecoxib | - | [8] |
Note: Specific dosages and exact inhibition values can vary between studies. "Excellent" and "Remarkable" are qualitative descriptions from the source literature.[8][10]
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. Below are the detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow
The discovery pipeline for novel pyrazole-based anti-inflammatory agents typically follows a structured workflow from initial screening to in vivo validation.
Caption: General workflow for screening anti-inflammatory pyrazole derivatives.
In Vitro COX Inhibition Assay
This colorimetric assay is used to determine the IC₅₀ values for COX-1 (ovine) and COX-2 (human) enzymes.[6]
-
Preparation: The test compounds (pyrazole derivatives) and a reference drug (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.
-
Enzyme Incubation: The COX-1 or COX-2 enzyme is pre-incubated with a heme cofactor in a reaction buffer (e.g., Tris-HCl) for a short period at room temperature.
-
Inhibition Reaction: A specific volume of the test compound solution is added to the enzyme and incubated for a set time (e.g., 10 minutes) to allow for binding.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate. The mixture is incubated for a specific duration (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped by adding a saturated stannous chloride solution.
-
Detection: The amount of prostaglandin H2 (PGH2) produced is measured colorimetrically using a spectrophotometer or plate reader. The absorbance is read at a specific wavelength.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (enzyme without inhibitor). The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6][8][11]
-
Animals: Wistar or Sprague-Dawley rats of a specific weight range are used. The animals are fasted overnight before the experiment but allowed access to water.
-
Grouping: Animals are randomly divided into groups: a control group (vehicle), a reference drug group (e.g., Indomethacin or Celecoxib), and test groups for each pyrazole derivative at various doses.
-
Compound Administration: The test compounds, reference drug, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Inflammation Induction: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized edema.
-
Measurement: The paw volume is measured immediately after the carrageenan injection (at 0 hours) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The pyrazole scaffold is a cornerstone in the development of modern anti-inflammatory agents.[1][12] The extensive research highlighted in this guide demonstrates the successful synthesis of numerous derivatives with high potency and selectivity for the COX-2 enzyme.[1][7][10] As shown in the comparative data, novel pyrazole-based compounds frequently exhibit in vitro and in vivo activities comparable or superior to established drugs like Celecoxib and Indomethacin.[8][9] The continued exploration of structure-activity relationships, combined with robust screening protocols, ensures that pyrazole derivatives will remain a highly promising area for the discovery of safer and more effective anti-inflammatory drugs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
Safety Operating Guide
Safe Disposal of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential procedural guidance for the safe and compliant disposal of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine (CAS No. 898537-77-4), a chemical intermediate utilized in pharmaceutical and agrochemical research. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Hazard Profile and Immediate Safety Precautions
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, it is prudent to handle it as a potentially hazardous substance. Structurally similar aromatic amines and pyrazole derivatives may exhibit irritant properties. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times during handling and disposal procedures. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.
II. Regulatory Compliance
Disposal of this compound must be carried out in strict accordanceance with local, state, and federal regulations governing hazardous waste. It is the responsibility of the waste generator to correctly classify and label all waste streams. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a dedicated, clearly labeled, and sealable container. Materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be disposed of as hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
2. Waste Preparation and Packaging:
-
For solid waste, it is recommended to mix the compound with an inert absorbent material such as sand or vermiculite before placing it in the waste container.[1]
-
Select waste containers that are chemically compatible with the compound and can be securely sealed.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (898537-77-4), and an indication of the hazards (e.g., "Irritant").
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure that the storage area is away from incompatible materials.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
IV. Data Summary
The following table summarizes key information for the proper handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 898537-77-4 | [1] |
| GHS Hazard Statements | May be harmful if swallowed (H303), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem |
| Primary Disposal Method | Arrange disposal by approved disposal specialists | [1] |
| Solid Waste Preparation | Mix with sand or vermiculite | [1] |
| Container Type | Suitable, sealable container | [1] |
V. Experimental Workflow and Diagrams
Disposal Workflow for this compound
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
This diagram outlines the logical dependencies for ensuring a safe disposal process.
Caption: Logical dependencies for ensuring a safe chemical disposal process.
References
Personal protective equipment for handling 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine (CAS No. 898537-77-4). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 898537-77-4 |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.33 g/mol |
| Appearance | Light yellow crystals |
| Melting Point | 89-93 °C |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin and Body Protection | Chemical-resistant lab coat. Long-sleeved clothing should be worn underneath. | Select a lab coat made from appropriate materials to prevent skin exposure. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected before use and disposed of after contact with the substance.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for high-dust conditions. | If a respirator is needed, a full-face respirator with appropriate cartridges should be used. |
| Footwear | Closed-toe, chemical-resistant shoes. | Footwear should cover the entire foot.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4]
2. Weighing and Preparation:
-
All weighing and handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust; handle the powder gently.
-
If preparing a solution, add the solid to the solvent slowly while stirring.
3. Experimental Use:
-
Conduct all reactions in a well-ventilated fume hood.
-
Keep all containers labeled with the chemical name and any hazard warnings.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
4. Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Spills: Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.
2. Contaminated Materials:
-
All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with the chemical should be considered contaminated waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
3. Unused Product:
-
Do not dispose of unused product down the drain.
-
Unused or unwanted this compound should be disposed of as hazardous chemical waste.
4. Waste Disposal:
-
All chemical waste should be disposed of through a licensed hazardous waste disposal company.[7]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
